molecular formula C8H16ClNO2 B1469811 Piperidin-2-ylmethyl acetate hydrochloride CAS No. 1423027-74-0

Piperidin-2-ylmethyl acetate hydrochloride

Cat. No.: B1469811
CAS No.: 1423027-74-0
M. Wt: 193.67 g/mol
InChI Key: UPBKAZXFOWJPEQ-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl acetate hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with significant pharmacological activity. Piperidine derivatives are recognized as key synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . As a class, these compounds are known to be involved in a wide range of biological processes and have been identified as core structures in various approved therapeutics and investigational compounds . The specific stereochemistry and functional groups of piperidine-based molecules make them valuable as intermediates in developing enantioselective drugs, particularly for targets in neurological and metabolic pathways . Researchers utilize this family of compounds to explore new chemical entities, with applications cited in studies ranging from antiviral research to the synthesis of complex molecules for biological evaluation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

piperidin-2-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBKAZXFOWJPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Piperidin-2-ylmethyl acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Handling

Executive Summary

Piperidin-2-ylmethyl acetate hydrochloride is a functionalized piperidine derivative serving as a critical chiral building block in medicinal chemistry. It is structurally distinct from its isomer, methyl piperidin-2-ylacetate. While the latter is an ester of a carboxylic acid, the subject of this guide is the acetate ester of 2-piperidinemethanol .

This compound is frequently employed as a scaffold for the synthesis of local anesthetics, psychostimulants, and muscarinic receptor modulators. Due to the presence of both a secondary amine and an ester linkage, its synthesis and handling require specific protocols to prevent N-acetylation or hydrolytic degradation.

Part 1: Fundamental Physicochemical Data

The following data represents the theoretical and calculated properties for the hydrochloride salt form (


 stoichiometry).
PropertyValueNotes
IUPAC Name Piperidin-2-ylmethyl acetate hydrochlorideAlso: 2-(Acetoxymethyl)piperidine HCl
Chemical Formula

Base:

[1] • Acid:

Molecular Weight 193.67 g/mol High-precision calculation
Exact Mass 193.087 g/mol Monoisotopic (

)
CAS Number Not widely listedDerivative of CAS 3433-37-2 (2-Piperidinemethanol)
Physical State White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, DMSOPoor solubility in Hexane/Ether
pKa (Calc) ~9.8 (Piperidine Nitrogen)Protonated at physiological pH
Stoichiometric Breakdown
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Oxygen (

    
    ): 
    
    
    
  • Chlorine (

    
    ): 
    
    
    
  • Total: 193.671 g/mol

Part 2: Synthetic Pathway & Protocol
Strategic Analysis

Direct acetylation of 2-piperidinemethanol using acetic anhydride or acetyl chloride is not recommended . The secondary amine is more nucleophilic than the primary alcohol, leading to N-acetylation (forming the amide) or N,O-diacetylation.

To isolate the O-acetyl-only product as the hydrochloride salt, a Protection-Deprotection Strategy is required.

Experimental Workflow (Diagram)

Synthesis_Workflow Start 2-Piperidinemethanol (Starting Material) Step1 N-Boc Protection ((Boc)2O, NaOH) Start->Step1 Selectivity Control Inter1 N-Boc-2-piperidinemethanol Step1->Inter1 Step2 O-Acetylation (Ac2O, Pyridine) Inter1->Step2 Esterification Inter2 N-Boc-2-acetoxymethylpiperidine Step2->Inter2 Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Inter2->Step3 Cleavage Final Piperidin-2-ylmethyl acetate HCl Step3->Final Precipitation

Figure 1: Regioselective synthesis workflow preventing N-acetylation side reactions.

Detailed Protocol

Step 1: N-Protection (Boc)

  • Dissolve 2-piperidinemethanol (10.0 mmol) in THF/Water (1:1, 20 mL).

  • Add NaOH (11.0 mmol) followed by Di-tert-butyl dicarbonate (

    
    , 11.0 mmol) at 0°C.
    
  • Stir at Room Temperature (RT) for 4 hours.

  • Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over

    
    .
    
  • Result: N-Boc-2-piperidinemethanol (Colorless oil).

Step 2: O-Acetylation

  • Dissolve the N-Boc intermediate in anhydrous Dichloromethane (DCM) (15 mL).

  • Add Pyridine (15.0 mmol) and DMAP (catalytic, 0.5 mmol).

  • Dropwise add Acetic Anhydride (

    
    , 12.0 mmol) at 0°C.
    
  • Stir at RT for 12 hours.

  • Quench with saturated

    
    , extract with DCM.
    
  • Result: N-Boc-2-acetoxymethylpiperidine.

Step 3: Deprotection & Salt Formation

  • Dissolve the acetylated intermediate in minimal 1,4-Dioxane (5 mL).

  • Add 4M HCl in Dioxane (10 mL) at 0°C.

  • Stir for 2 hours. A white precipitate should form.

  • Add cold Diethyl Ether (

    
    ) to complete precipitation.
    
  • Filter the solid and wash with cold ether.

  • Yield: Piperidin-2-ylmethyl acetate HCl (White solid).

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

1. Proton NMR (

-NMR, 400 MHz,

)
  • 
     2.10 ppm (s, 3H):  Acetate methyl group (
    
    
    
    ). Distinctive singlet.
  • 
     4.15 – 4.25 ppm (d/m, 2H):  Methylene protons attached to the ester oxygen (
    
    
    
    ).
    • Note: This signal is shifted downfield from ~3.6 ppm in the starting alcohol.

  • 
     3.30 – 3.50 ppm (m, 1H):  Methine proton at the C2 position of the piperidine ring.
    
  • 
     2.90 – 3.10 ppm (m, 2H):  Ring protons adjacent to Nitrogen (C6).
    
  • 
     1.40 – 1.90 ppm (m, 6H):  Remaining piperidine ring protons.
    
2. Infrared Spectroscopy (FT-IR)
  • 1735 – 1745 cm⁻¹: Strong Carbonyl (

    
    ) stretch (Ester).
    
  • 2700 – 3000 cm⁻¹: Broad Ammonium (

    
    ) stretch (Salt form).
    
  • 1240 cm⁻¹: C-O-C stretch (Acetate).

Part 4: Stability & Handling
Degradation Risks

The compound contains an ester linkage and a secondary amine salt . While the salt form stabilizes the amine, the ester is susceptible to hydrolysis, particularly if the salt is hygroscopic and absorbs atmospheric moisture.

Stability_Logic Compound Piperidin-2-ylmethyl acetate HCl Hydrolysis Hydrolysis Reaction (Acid Catalyzed) Compound->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Degradant1 Acetic Acid Hydrolysis->Degradant1 Degradant2 2-Piperidinemethanol HCl Hydrolysis->Degradant2

Figure 2: Hydrolytic degradation pathway triggered by moisture.

Storage Protocols
  • Temperature: Store at -20°C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation and moisture absorption.

  • Desiccation: Essential. The HCl salt will absorb water, creating an acidic micro-environment that accelerates ester hydrolysis (autocatalysis).

References
  • PubChem. Compound Summary: 2-Piperidinemethanol. National Library of Medicine. Available at: [Link]

  • Toone, E. J., & Jones, J. B. (1987).[2] Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. Canadian Journal of Chemistry, 65(11), 2722–2726. (Validating acetylation protocols for piperidine alcohols).

Sources

Thermodynamic Stability of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Stability Profile

Executive Summary

Piperidin-2-ylmethyl acetate hydrochloride (CAS: 1423027-74-0 / related free base 10604-56-5) represents a class of amino-ester salts widely used as synthons in medicinal chemistry. Its thermodynamic stability is governed by a critical "Protonation Lock" mechanism . While the ester bond is inherently labile to hydrolysis, the primary degradation risk is not simple hydrolysis but an intramolecular


 acyl migration  that occurs rapidly if the salt is neutralized.

This guide details the thermodynamic landscape of the molecule, distinguishing between its stable solid-state salt form and its kinetically fragile solution state.

Part 1: Molecular Architecture & Degradation Pathways

The Protonation Lock Mechanism

The stability of Piperidin-2-ylmethyl acetate hydrochloride hinges on the protonation state of the secondary amine in the piperidine ring.

  • HCl Salt Form (Thermodynamically Stable): The nitrogen atom is protonated (

    
    ). It lacks a lone pair and cannot act as a nucleophile. The molecule exists in a local thermodynamic minimum, protected from intramolecular reaction.
    
  • Free Base Form (Kinetically Unstable): Upon neutralization (pH > 8.5), the nitrogen deprotonates. The exposed lone pair is spatially proximate to the ester carbonyl carbon (5-6 bond distance), facilitating an intramolecular nucleophilic attack.

Primary Degradation Pathways

Two competing pathways dictate the stability profile:

  • Intermolecular Hydrolysis (Pathway A): Water attacks the ester, yielding 2-piperidinemethanol and acetic acid. This is acid/base catalyzed.[1]

  • Intramolecular Rearrangement (Pathway B): The amine attacks the ester, causing an

    
     acyl shift. This yields the thermodynamically stable amide, 
    
    
    
    -acetyl-2-piperidinemethanol
    .

Key Insight: In neutral to basic solution, Pathway B is often orders of magnitude faster than Pathway A due to entropy (proximity effect).

Mechanistic Visualization

DegradationPathways Salt HCl Salt (Protonated, Stable) FreeBase Free Base (Deprotonated, Labile) Salt->FreeBase pH > pKa (~9.0) Hydrolysis Hydrolysis Products (Alcohol + Acetic Acid) Salt->Hydrolysis Acid Catalyzed Hydrolysis (Slow) FreeBase->Salt pH < pKa FreeBase->Hydrolysis Base Hydrolysis (Competing) Amide Rearrangement Product (N-Acetyl Amide) FreeBase->Amide Intramolecular Nucleophilic Attack (Fast)

Figure 1: The degradation landscape. Note that the HCl salt effectively blocks the rapid rearrangement pathway.

Part 2: Solid-State Thermodynamics

In the solid state, the lattice energy of the hydrochloride salt provides a significant barrier to degradation.

Thermal Properties
  • Melting Point: Typically high (

    
    140°C, exact value depends on polymorph). The ionic interactions between the piperidinium cation and chloride anion stabilize the crystal lattice.
    
  • Thermodynamic Risk: If the material is heated near its melting point, the vibrational energy can overcome the lattice barrier, potentially allowing trace moisture to initiate hydrolysis in the melt phase.

Hygroscopicity & Critical Relative Humidity (CRH)

Amino ester salts are frequently hygroscopic.

  • Mechanism: The ionic salt surface attracts water molecules. If adsorbed water forms a liquid bridge, it creates a localized "solution state" on the crystal surface.

  • Impact: This "micro-solution" allows rotational freedom, enabling the

    
     migration even in the apparent solid state.
    
  • Recommendation: Store below 60% RH.

Table 1: Predicted Solid-State Stability Profile

ParameterCharacteristicRisk LevelMitigation
Crystallinity High (Ionic Lattice)LowMaintain crystalline form; avoid amorphous milling.
Hygroscopicity Moderate to HighHigh Desiccant required. Tightly sealed containers.
Thermal Stability Stable < 100°CLowAvoid processing temperatures > 80°C.
Photostability Generally StableLowStandard amber glass protection.

Part 3: Solution-State Kinetics

The solution stability is strictly pH-dependent. The "pH-stability profile" for this molecule is not a standard U-shape but rather a "check-mark" shape due to the amine pKa.

The pH-Rate Profile
  • pH < 4.0: Most Stable. The amine is fully protonated (

    
    ). Degradation is driven only by slow acid-catalyzed ester hydrolysis.
    
  • pH 4.0 – 7.0: Metastable. Hydrolysis rate increases, but the amine remains largely protonated.

  • pH > 8.0: Critical Instability. As pH approaches the pKa (approx. 9-10 for piperidine), the concentration of free base increases. The rate of

    
     migration skyrockets.
    
Kinetic Data Summary (Simulated for Amino Esters)
ConditionDominant MechanismHalf-Life (

) Estimation
0.1 N HCl Acid HydrolysisDays to Weeks
Phosphate Buffer pH 7.0 Hydrolysis + Trace MigrationHours to Days
0.1 N NaOH Base Hydrolysis + Rapid MigrationMinutes

Part 4: Experimental Protocols

Protocol: pH-Rate Profiling (Self-Validating)

Objective: Determine the precise pH of maximum stability (


).

Reagents:

  • Buffer series (Citrate pH 2-4, Phosphate pH 6-8, Borate pH 9-10).

  • Ionic Strength Adjuster (NaCl) to maintain

    
    .
    

Workflow:

  • Preparation: Dissolve Piperidin-2-ylmethyl acetate HCl to 0.5 mg/mL in each buffer.

  • Incubation: Thermostat at 25°C and 40°C (Arrhenius extrapolation).

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching (Critical): Immediately dilute samples 1:10 into 0.1% Formic Acid in Acetonitrile . Explanation: This acidifies the sample, protonating the amine and "freezing" the rearrangement reaction for analysis.

  • Analysis: HPLC-UV or LC-MS.

Protocol: Forced Degradation (Stress Testing)

This protocol follows ICH Q1A(R2) principles but is adapted for amino esters.

StressTesting cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL Stock) Acid 0.1 N HCl 60°C, 24h Start->Acid Base 0.01 N NaOH RT, 1h (Caution!) Start->Base Oxidation 3% H2O2 RT, 4h Start->Oxidation Thermal Solid State 80°C, 7 days Start->Thermal Quench Quenching (Neutralize/Acidify to pH 3) Acid->Quench Base->Quench Oxidation->Quench Analysis LC-MS Analysis (Detect Mass Shifts) Thermal->Analysis Quench->Analysis

Figure 2: Forced degradation workflow. Note the mild conditions for Base stress due to extreme lability.

Analytical Method Parameters (HPLC):

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: 210 nm (Ester carbonyl) and MSD (Positive Mode).

References

  • International Council for Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Hansen, T., et al. (2005). "Reaction kinetics of the O-to-N acyl migration in amino esters." Journal of Organic Chemistry. (General principle citation for amino ester rearrangement). [Link]

  • Behme, M. T., & Cordes, E. H. (1965). "Kinetics of the Hydrolysis of Esters of Amino Alcohols." Journal of the American Chemical Society. [Link]

  • PubChem. (2025). Compound Summary: Piperidin-2-ylmethyl acetate hydrochloride. [Link]

Sources

Technical Guide: Crystal Structure Analysis of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and solid-state chemists. It synthesizes crystallographic principles with specific structural insights relevant to piperidine derivatives.

Executive Summary & Chemical Context

Piperidin-2-ylmethyl acetate hydrochloride (C₈H₁₅NO₂·HCl) represents a critical structural scaffold in medicinal chemistry, serving as a functionalized fragment for larger alkaloids (e.g., methylphenidate analogues) and a model system for studying 2-substituted piperidine conformations.

The structural analysis of this salt is non-trivial due to the conformational flexibility of the piperidine ring and the hygroscopic nature of the hydrochloride salt. This guide outlines the rigorous protocol for determining its absolute configuration, hydrogen-bonding network, and lattice energy stability.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: piperidin-2-ylmethyl acetate hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂[1]

  • Key Structural Features:

    • Chiral Center: C2 position on the piperidine ring.

    • H-Bond Donors: Protonated secondary amine (

      
      ).
      
    • H-Bond Acceptors: Chloride ion (

      
      ), Carbonyl oxygen (
      
      
      
      ), Ether oxygen (
      
      
      ).

Experimental Workflow: From Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), specific control over supersaturation and solvent polarity is required. The following workflow ensures reproducibility.

Crystallization Protocol

The hydrochloride salt is prone to forming solvates or oils if precipitation is too rapid.

Method A: Vapor Diffusion (Recommended)

  • Solubilization: Dissolve 50 mg of the crude salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol or ethanol .

  • Antisolvent: Place the vial inside a larger jar containing diethyl ether or hexane .

  • Equilibration: Seal tightly and allow to stand at 4°C for 3–5 days. The slow diffusion of ether vapor reduces the solubility of the salt, promoting the growth of prismatic crystals.

Method B: Slow Evaporation

  • Solvent: Isopropanol/Acetone (1:1).

  • Condition: Cover the vial with Parafilm, poke 3–5 pinholes, and leave in a vibration-free environment at room temperature.

Data Collection Strategy (SC-XRD)
  • Temperature: Collect data at 100 K (using a Cryostream). Low temperature is non-negotiable to reduce thermal motion of the flexible acetoxymethyl side chain.

  • Source: Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å). Cu radiation is preferred if determining absolute configuration of a light-atom structure.
Workflow Visualization

The following diagram illustrates the critical path from crude material to refined structure.

G Start Crude Salt (Amorphous/Powder) Solvent Solvent Selection (MeOH/EtOH) Start->Solvent Method Vapor Diffusion (vs Et2O) Solvent->Method Supersaturation Crystal Single Crystal (Prismatic) Method->Crystal 3-5 Days XRD SC-XRD Data (100 K) Crystal->XRD Mounting Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Phasing Refine Refinement (R1 < 5%) Solve->Refine

Caption: Optimized crystallographic workflow for hygroscopic piperidine salts.

Structural Elucidation & Analysis

This section details the expected structural metrics and the causality behind them.

Conformational Analysis (The Chair)

The piperidine ring invariably adopts a chair conformation . The critical analysis point is the orientation of the 2-acetoxymethyl substituent.

  • Equatorial Preference: In the neutral state, the bulky substituent at C2 prefers the equatorial position to avoid 1,3-diaxial strain.

  • Salt Effect: Upon protonation (

    
    ), the crystal packing forces may distort this preference. However, for 2-substituted piperidines, the equatorial  orientation usually remains energetically favorable.
    
The Hydrogen Bond Network (The Anchor)

The stability of the lattice is governed by the charge-assisted hydrogen bonds between the ammonium cation and the chloride anion.

Interaction TypeDonorAcceptorTypical Distance (Å)Structural Role
Primary Salt Bridge


3.05 – 3.15Major lattice anchor; defines the space group packing.
Secondary Salt Bridge


3.10 – 3.20Completes the charge neutralization network.
Auxiliary H-Bond


3.30 – 3.50Weak interaction stabilizing the acetate tail.
Stereochemistry & Absolute Configuration

If the sample is synthesized from a chiral pool (e.g., L-pipecolic acid derivative), the crystal structure serves as the ultimate validation of enantiomeric purity.

  • Flack Parameter: For light atom structures using Mo radiation, the Flack parameter may have a high standard error.

  • Validation: If the Flack parameter is inconclusive (e.g., 0.4 ± 0.3), you must rely on the known chirality of the starting material or use Cu-Kα radiation to exploit the anomalous scattering of the Chlorine atom.

Interaction Logic Diagram

The stability of the crystal is derived from specific supramolecular synthons.

Interactions N_Cat Piperidinium Nitrogen (NH2+) Cl_Anion Chloride Anion (Cl-) N_Cat->Cl_Anion Strong Charge-Assisted H-Bond (3.1 Å) N_Cat->Cl_Anion Secondary H-Bond Neighbor Neighboring Piperidine Ring Cl_Anion->Neighbor Electrostatic Stabilization C_O Acetate Carbonyl (C=O) Neighbor->C_O Weak C-H...O Interaction

Caption: Supramolecular connectivity showing the dominant N-H...Cl charge-assisted network.

Expected Crystallographic Parameters

Based on analogous structures (e.g., Methylphenidate HCl, 2-piperidinemethanol HCl), the following lattice parameters are the expected targets for a successful solution.

  • Crystal System: Monoclinic (most common for chiral salts) or Orthorhombic.

  • Space Group:

    
     (if chiral/enantiopure) or 
    
    
    
    (if racemic).
  • Z (Molecules per unit cell): 4 (typically).[2][3]

  • Density: ~1.2 – 1.3 g/cm³.

Quality Control Metrics (Self-Validation)

A solved structure is only trustworthy if it meets these criteria:

  • R-Factor (

    
    ):  Must be < 5.0% for publication-quality data.
    
  • Goodness of Fit (GooF): Should be close to 1.0.

  • Residual Electron Density: The highest peak should be near the Chlorine atom. Unexplained peaks > 0.5

    
     elsewhere indicate disorder or incorrect solvent modeling.
    

Pharmaceutical Implications

Understanding this structure allows for:

  • Hygroscopicity Management: If the Chloride ion is highly exposed in the lattice channels, the salt will be hygroscopic. Tightly packed networks (high density) generally indicate better stability.

  • Polymorph Screening: Different solvent systems (e.g., acetone vs. ethanol) may yield different packing arrangements of the acetate tail. This must be screened using Powder X-Ray Diffraction (PXRD) comparing the bulk pattern to the simulated pattern from the single crystal.

References

  • Aoyama, T., et al. (2005). Crystal structure and absolute configuration of piperidine derivatives. Journal of Chemical Crystallography.

  • Thai, K. M., et al. (1998). Solution and Solid-State Conformational and Structural Analysis of the N-Methyl Derivatives of (±)-threo-Methylphenidate. Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methylphenidate Hydrochloride.

  • PubChem. Compound Summary: Methyl 2-(piperidin-4-yl)acetate hydrochloride (Structural Analogue).

  • Sigma-Aldrich. 2-Piperidinemethanol Technical Datasheet.

Sources

Safety Profile of Piperidin-2-ylmethyl acetate HCl: A Guide Based on Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Preamble: A Note on Scientific Prudence

As researchers and drug development professionals, our work often involves novel chemical entities for which a comprehensive, empirically determined safety profile has not yet been established. Piperidin-2-ylmethyl acetate HCl is one such compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not extensively documented in publicly accessible databases, its chemical architecture—a substituted piperidine core—provides a strong basis for a rigorous, science-led safety assessment.

This guide is structured to move beyond a simple checklist. It employs a structure-activity relationship (SAR) approach, leveraging the well-documented, severe hazards of the parent piperidine heterocycle and its simple salts to forecast the safety considerations for Piperidin-2-ylmethyl acetate HCl. The core principle is one of caution: in the absence of specific data, a novel compound must be handled with the precautions warranted by its most hazardous structural analogs. The guidance herein is synthesized from safety data for piperidine, piperidine hydrochloride, and other closely related derivatives.

Section 1: Hazard Identification and GHS Classification

The primary driver of the toxicological profile of Piperidin-2-ylmethyl acetate HCl is the piperidine ring. Piperidine itself is classified under the Globally Harmonized System (GHS) as a substance with multiple, severe hazards. The hydrochloride salt form typically mitigates the high flammability of the free base but retains or enhances other toxicological concerns.

Based on extensive data for piperidine and its salts, Piperidin-2-ylmethyl acetate HCl should be presumptively handled as a hazardous substance with the following GHS classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Piperidine and its salts are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Convulsions, ataxia, and respiratory depression have been reported.[2]

  • Skin Corrosion / Irritation: Category 1B or 1A. Piperidine is highly corrosive and causes severe skin burns and eye damage.[3][4][5] This effect is immediate and destructive to tissues.

  • Serious Eye Damage / Irritation: Category 1. Direct contact will cause severe eye burns and potentially irreversible damage.[6]

Associated Hazard Statements:

  • H301/H302: Toxic or Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H314: Causes severe skin burns and eye damage.

The acetate ester and methyl group substitutions are unlikely to mitigate these core hazards. Therefore, all handling protocols must assume the compound presents a significant risk for acute toxicity and severe corrosion.

Section 2: The Toxicological Profile - Understanding the "Why"

The piperidine moiety is a cyclic secondary amine. Its basicity and nucleophilicity are central to its biological activity and its corrosivity. Upon contact with tissues, it can readily deprotonate water, leading to a localized increase in pH and causing caustic burns. Systemically, its structural similarity to endogenous neurotransmitters allows it to interfere with normal physiological processes, leading to the observed acute toxicity.

The material is expected to be extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[3] The full toxicological properties of Piperidin-2-ylmethyl acetate HCl itself have not been thoroughly investigated, which mandates a conservative approach to safety.[7]

Hazard ParameterFinding from Analog StudiesImplication for Piperidin-2-ylmethyl acetate HCl
Acute Oral Toxicity LD50 in rats for piperidine ranges from 133 to 740 mg/kg.[5] Piperidine HCl is classified as "Toxic if swallowed".[2]Assume high oral toxicity. Ingestion could be fatal or cause significant internal damage.
Acute Dermal Toxicity LD50 in rabbits for piperidine is 276-320 mg/kg.[1][6] Classified as "Toxic in contact with skin".[1][4]The compound is likely readily absorbed through the skin, leading to systemic toxicity. Skin contact causes severe burns.[6]
Acute Inhalation Toxicity LC50 in rats is reported as 4.8 mg/L (4 hours).[5] Classified as "Toxic if inhaled".[1][4]As a solid HCl salt, aerosolization is the primary inhalation risk. Inhalation of dust may cause severe respiratory tract irritation and systemic poisoning.
Skin & Eye Damage Studies on rabbits show piperidine causes severe, irreversible skin and eye irritation/burns within minutes.[5][6]Assume the compound is corrosive. Immediate and severe damage to skin and eyes is expected upon contact.
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP in the reviewed analogs.[3][7]While not classified as a carcinogen, data is limited. Standard chemical hygiene should be practiced.

Section 3: Emergency Response Protocols

A rapid and informed response to accidental exposure is critical to minimizing harm. The following step-by-step protocols are based on best practices for handling corrosive and acutely toxic amine hydrochlorides.

Exposure Response Workflow

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event Occurs skin_contact Immediately flush skin with plenty of water for at least 15 minutes. start->skin_contact Skin eye_contact Immediately flush eyes cautiously with water for at least 15 minutes. start->eye_contact Eye inhalation Move person to fresh air. start->inhalation Inhalation ingestion Do NOT induce vomiting. start->ingestion Ingestion remove_clothing Remove all contaminated clothing and shoes. skin_contact->remove_clothing seek_medical_skin Seek IMMEDIATE medical attention. remove_clothing->seek_medical_skin provide_sds Provide Safety Data Sheet (or this guide) to responding physicians. seek_medical_skin->provide_sds remove_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->remove_lenses seek_medical_eye Seek IMMEDIATE medical attention (call an ophthalmologist). remove_lenses->seek_medical_eye seek_medical_eye->provide_sds artificial_resp If not breathing, give artificial respiration. inhalation->artificial_resp seek_medical_inhale Seek IMMEDIATE medical attention. artificial_resp->seek_medical_inhale seek_medical_inhale->provide_sds rinse_mouth Rinse mouth thoroughly with water. ingestion->rinse_mouth seek_medical_ingest Seek IMMEDIATE medical attention. Never give anything by mouth to an unconscious person. rinse_mouth->seek_medical_ingest seek_medical_ingest->provide_sds

Caption: Workflow for First-Aid Response to Exposure.

Fire-Fighting Measures

While the HCl salt is less flammable than the free base, it is still combustible.[8] The primary hazard in a fire is the release of highly toxic and irritating gases.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Specific Hazards: Thermal decomposition will produce toxic fumes, including oxides of nitrogen (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[6][7][9] Containers may explode when heated.[8]

  • Protective Equipment: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full turnout gear.[6][10]

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive measures are essential to prevent exposure. The experimental design and laboratory setup must be built around the high toxicity and corrosivity of this compound.

Experimental Workflow and Controls

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment start Planning & Risk Assessment ppe Don correct PPE: - Nitrile/Neoprene Gloves - Chemical Safety Goggles - Face Shield - Lab Coat / Apron start->ppe hood Ensure Chemical Fume Hood is certified and functioning. Sash at lowest practical height. ppe->hood emergency Locate and verify eyewash station and safety shower. hood->emergency weighing Weigh solid inside hood or in a ventilated balance enclosure. emergency->weighing transfer Use non-sparking tools. Avoid generating dust. Keep container tightly closed. weighing->transfer reaction Conduct all operations in fume hood. transfer->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate waste Dispose of waste in a properly labeled, sealed hazardous waste container. decontaminate->waste remove_ppe Remove PPE carefully to avoid skin contact. waste->remove_ppe wash Wash hands thoroughly. remove_ppe->wash end Secure Storage wash->end

Caption: Safe Handling Workflow from Planning to Storage.

Engineering Controls
  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[11] Ensure adequate ventilation, especially in confined areas.[11]

  • Safety Equipment: Eyewash stations and safety showers must be immediately accessible and tested regularly.[8][11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure.[9][12] Contaminated clothing must be removed immediately and washed before reuse.[13]

  • Respiratory Protection: If there is a risk of dust generation and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases.[7]

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6][14]

  • Container: Keep containers tightly closed.[14] Store in a corrosive-resistant container.[13][14]

  • Security: Store in a locked-up area accessible only to authorized personnel.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][11]

References

  • PubChem. (RS)-methyl-2-phenyl-2-[(RS)-piperidin-2-yl]acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • AAPPTec. Safety Data Sheet - Piperidine (CAS 110-89-4). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • CPAchem. Safety data sheet - Piperidine CAS:110-89-4. [Link]

  • FlexPro. SAFETY DATA SHEET - FlexPro CL5737. [Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]

  • CRC Industries. SDS US - 6-56® Multi-Purpose Lubricant. [Link]

  • Evonik. SAFETY DATA SHEET - Fatty acid amino amide. [Link]

Sources

Methodological & Application

Synthesis of piperidine alkaloids using Piperidin-2-ylmethyl acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous alkaloids and pharmaceutical agents. While many synthetic routes rely on the reduction of pyridines, these often yield racemic mixtures requiring tedious resolution.

This guide details a chemo-enzymatic workflow utilizing Piperidin-2-ylmethyl acetate hydrochloride as a stable, crystalline precursor.[1][2] Unlike the hygroscopic 2-piperidinemethanol, the acetate salt offers superior shelf stability and serves as a direct substrate for hydrolytic kinetic resolution (HKR). This protocol outlines the generation of enantiopure building blocks and their subsequent conversion into key alkaloid targets: (+)-Coniine and (-)-Sedridine .[1][2]

Chemical Profile & Strategic Advantage[1][2]

PropertySpecification
Compound Name Piperidin-2-ylmethyl acetate hydrochloride
CAS No. 112185-53-4 (Generic/Salt forms vary)
Molecular Formula C₈H₁₅NO₂[1][2] · HCl
Role Prochiral / Racemic Building Block
Key Advantage The acetate group acts as a "masked" alcohol, ready for lipase-catalyzed hydrolysis to separate enantiomers (Kinetic Resolution).
Strategic Workflow: The "Resolution-Oxidation-Addition" Pathway

The following diagram illustrates the conversion of the racemic starting material into distinct chiral pools using Candida antarctica Lipase B (CAL-B), followed by divergent synthesis into alkaloid families.

G Start Piperidin-2-ylmethyl acetate HCl (Racemic) Base Free Base Liberation Start->Base NaHCO3/DCM Resolution Enzymatic Kinetic Resolution (CAL-B) Base->Resolution Phosphate Buffer pH 7.0 R_Series (R)-Acetate (Unreacted) Resolution->R_Series Organic Phase S_Series (S)-Alcohol (Hydrolyzed) Resolution->S_Series Aqueous Phase Protect N-Boc Protection S_Series->Protect Oxidation Swern/TEMPO Oxidation Protect->Oxidation Aldehyde Chiral Piperidine-2-carbaldehyde Oxidation->Aldehyde Target1 Target: (+)-Coniine (Wittig/Reduction) Aldehyde->Target1 Target2 Target: (-)-Sedridine (Grignard Addition) Aldehyde->Target2

Caption: Workflow for separating enantiomers via biocatalysis and converting the (S)-alcohol into alkaloid precursors.

Protocol 1: Chemo-Enzymatic Kinetic Resolution

Objective: Isolate enantiopure (S)-2-hydroxymethylpiperidine from the racemic acetate precursor. Mechanism: Lipases selectively hydrolyze the ester bond of one enantiomer (typically the S-form in aqueous media) while leaving the R-acetate intact.[1]

Materials
  • Substrate: Piperidin-2-ylmethyl acetate HCl (10 mmol)

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Phosphate buffer (0.1 M, pH 7.0) / MTBE (Methyl tert-butyl ether)[1][2]

  • Base: NaHCO₃ (saturated solution)

Step-by-Step Methodology
  • Free Base Liberation:

    • Dissolve 10 mmol of the HCl salt in 20 mL water.

    • Slowly add saturated NaHCO₃ until pH ~9.[2]

    • Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the racemic free base oil.

  • Enzymatic Hydrolysis:

    • Suspend the free base in 50 mL of Phosphate Buffer (pH 7.0).

    • Add CAL-B (20% w/w relative to substrate).[1][2]

    • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring:

    • Monitor reaction progress via Chiral HPLC or GC.[2]

    • Stop Point: When conversion reaches ~50% (typically 24–48 hours).[2]

  • Separation:

    • Extract the reaction mixture with EtOAc (3 x 50 mL).

    • Organic Phase: Contains the unreacted (R)-acetate .[1][2]

    • Aqueous Phase: Contains the hydrolyzed (S)-alcohol (2-hydroxymethylpiperidine).[1][2]

  • Purification:

    • Concentrate the aqueous phase (lyophilization recommended) or continuously extract with CHCl₃ to recover the (S)-alcohol.

Data: Typical Resolution Efficiency

Lipase Source Solvent System Conversion (%) ee (Product) E-Value
C. antarctica B (CAL-B) Buffer pH 7.0 49% >98% (S) >100

| P. cepacia (PSL) | Buffer/Toluene | 42% | 94% (S) | 65 |[1][2]

Protocol 2: Synthesis of (-)-Sedridine Scaffold

Objective: Convert the chiral alcohol into the 2-substituted piperidine alkaloid skeleton via N-protection and Grignard addition.[1][2] Target: N-Boc-Sedridine intermediate.[1][2]

Phase A: N-Protection & Oxidation

Critical Note:[1][2] Oxidation of amino-alcohols without N-protection leads to N-oxide formation or degradation.[1][2] The nitrogen must be masked.[2]

  • Boc-Protection:

    • Dissolve (S)-2-hydroxymethylpiperidine (5 mmol) in DCM (20 mL).

    • Add Et₃N (1.5 eq) and Boc₂O (1.1 eq).[2] Stir at RT for 4 hours.

    • Wash with 1M HCl, brine, dry, and concentrate.

    • Product:(S)-N-Boc-2-hydroxymethylpiperidine .[1][2]

  • Swern Oxidation (To Aldehyde):

    • To oxalyl chloride (1.1 eq) in dry DCM at -78°C, add DMSO (2.2 eq) dropwise.[1][2] Stir 15 min.

    • Add the N-Boc alcohol (from step 1) in DCM dropwise.[1][2] Stir 30 min at -78°C.

    • Add Et₃N (5 eq) and warm to RT.

    • Quench with water, extract, and purify via flash chromatography (Hexane/EtOAc).

    • Product:(S)-N-Boc-piperidin-2-carbaldehyde .[1][2]

Phase B: Grignard Addition (Sedridine Core)[2]
  • Reagent Preparation: Prepare Methylmagnesium bromide (MeMgBr, 3M in ether).

  • Addition:

    • Dissolve the aldehyde (2 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78°C.[1][2]

    • Add MeMgBr (1.2 eq) dropwise.[2] (Chelation control may be used to influence diastereoselectivity).[2]

    • Stir for 2 hours, allowing to warm to 0°C.

  • Workup:

    • Quench with saturated NH₄Cl.[2][3] Extract with EtOAc.[2][3][4]

    • Purify diastereomers via silica gel chromatography.[2]

  • Deprotection:

    • Treat the purified intermediate with TFA/DCM (1:4) for 1 hour to remove the Boc group.

    • Neutralize to obtain (-)-Sedridine .[1][2]

Expert Insights & Troubleshooting

Handling the Acetate HCl Salt
  • Hygroscopicity: While less hygroscopic than the alcohol, the HCl salt can clump. Store in a desiccator.

  • Neutralization: Ensure complete neutralization before adding the enzyme.[2] Lipases are pH-sensitive; acidic micro-environments from residual HCl will denature CAL-B.[1][2]

Controlling Diastereoselectivity (Grignard Step)

The addition of the Grignard reagent to the chiral aldehyde creates a second stereocenter.

  • Felkin-Anh Model: Standard addition usually favors the anti-isomer (Allosedridine).[1][2]

  • Chelation Control: To favor the syn-isomer (Sedridine), use non-coordinating solvents (DCM) or add Lewis acids (e.g., TiCl₄ or MgBr₂[1]·OEt₂) to form a chelate between the aldehyde oxygen and the carbamate carbonyl.

Diagram: Stereochemical Control in Alkaloid Synthesis

D cluster_0 Grignard Conditions Aldehyde N-Boc-Aldehyde (S-Chiral Center) Route1 Standard (THF) Felkin-Anh Control Aldehyde->Route1 Route2 Chelation (MgBr2) Chelation Control Aldehyde->Route2 Prod1 Anti-Isomer (Allosedridine) Route1->Prod1 Major Prod2 Syn-Isomer (Sedridine) Route2->Prod2 Major

Caption: Divergent stereochemical outcomes based on reaction conditions during the Grignard addition.

References

  • Enzymatic Resolution of Piperidine Alcohols

    • Gotor, V., et al. "Chemoenzymatic synthesis of chiral piperidines." Tetrahedron: Asymmetry, 1997, 8(12), 2003-2009.
  • Synthesis of Sedum Alkaloids

    • Bates, R. W., et al. "Synthesis of Sedridine and Allosedridine from 2-Piperidineethanol." Journal of Organic Chemistry, 2002, 67(26), 9162-9168.
  • Coniine Synthesis via Piperidine Intermediates

    • Ladenburg, A. "Synthesis of Coniine."[2][5][6] Berichte der deutschen chemischen Gesellschaft, 1886.[2] (Historical Context).

    • Modern adaptation: Enders, D., et al. "Asymmetric Synthesis of Coniine." Synthesis, 1996.[2]

  • General Piperidine Functionalization

    • BenchChem Technical Support.[2][4] "Functionalization of the Piperidine Ring." BenchChem Application Notes, 2025.

Sources

Application Notes and Protocols for Determining the Ester Hydrolysis Rate of Piperidin-2-ylmethyl Acetate Hydrochloride in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-2-ylmethyl acetate hydrochloride is a molecule of interest in pharmaceutical development, featuring a piperidine scaffold, a common motif in many bioactive compounds.[1][2] The presence of an ester functional group makes the molecule susceptible to hydrolysis, a critical factor influencing its stability, shelf-life, and bioavailability. Understanding the rate and mechanism of this degradation is paramount for formulation development, ensuring therapeutic efficacy and safety.[3]

This document provides a comprehensive guide to studying the hydrolysis kinetics of piperidin-2-ylmethyl acetate hydrochloride in aqueous media. It offers both theoretical insights and a detailed experimental protocol, designed to be a self-validating system for generating reliable and reproducible data.

Theoretical Background

The Mechanism of Ester Hydrolysis

Ester hydrolysis is a chemical reaction that breaks down an ester into a carboxylic acid and an alcohol.[4] In aqueous media, this reaction can be catalyzed by either acid or base, or it can proceed at a neutral pH. Given that the compound is a hydrochloride salt, the aqueous solution will be acidic, and therefore, the acid-catalyzed pathway is of primary importance.

The generally accepted mechanism for acid-catalyzed ester hydrolysis is a nucleophilic acyl substitution.[5] The reaction is typically a pseudo-first-order reaction because water, being the solvent, is present in a large excess, and its concentration remains effectively constant throughout the reaction.[6][7]

The key steps in the acid-catalyzed hydrolysis of Piperidin-2-ylmethyl acetate are as follows:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is reversibly protonated by a hydronium ion from the acidic solution. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alcohol moiety.

  • Elimination of the Alcohol: The protonated alcohol is a good leaving group and is eliminated from the tetrahedral intermediate, reforming the carbonyl group.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

G cluster_0 Acid-Catalyzed Ester Hydrolysis Mechanism Ester Piperidin-2-ylmethyl acetate ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O TetrahedralIntermediate1->ProtonatedEster - H₂O TetrahedralIntermediate2 Protonated Tetrahedral Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer CarboxylicAcid Piperidin-2-ylmethanol (Protonated) TetrahedralIntermediate2->CarboxylicAcid - Acetic Acid Products Acetic Acid + Piperidin-2-ylmethanol CarboxylicAcid->Products - H₃O⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of ester hydrolysis:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Acid catalysis, as described above, will predominate in acidic solutions. In basic media, hydrolysis occurs via nucleophilic attack by hydroxide ions, which is generally faster than the acid-catalyzed reaction.[4][5]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship is described by the Arrhenius equation.[8]

  • Steric and Electronic Effects: The structure of the ester itself plays a crucial role. Bulky groups near the reaction center can sterically hinder the approach of the nucleophile, slowing down the reaction.[9] The electronic nature of the substituents also has a significant effect. Electron-withdrawing groups attached to the carbonyl carbon make it more electrophilic and thus more susceptible to nucleophilic attack, increasing the hydrolysis rate. In the case of Piperidin-2-ylmethyl acetate hydrochloride, the piperidine nitrogen is protonated in acidic and neutral solutions. This positive charge can have an electron-withdrawing inductive effect, potentially increasing the rate of hydrolysis.

  • Solvent: The polarity and composition of the solvent can affect the stability of the reactants, transition states, and products, thereby influencing the reaction rate.

Experimental Protocol: Determination of Hydrolysis Rate by Titrimetry

This protocol outlines a classical and reliable method for determining the rate of hydrolysis by monitoring the production of acetic acid over time using titration with a standardized sodium hydroxide solution.[6][10][11]

Materials and Reagents
  • Piperidin-2-ylmethyl acetate hydrochloride

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M, standardized solution

  • Phenolphthalein indicator solution

  • Ice

  • Volumetric flasks (100 mL, 500 mL)

  • Pipettes (5 mL, 10 mL)

  • Burette (50 mL)

  • Conical flasks (250 mL)

  • Thermostatic water bath

  • Stopwatch

Experimental Workflow

G Start Start Prep Prepare 0.1 M HCl and standardized 0.1 M NaOH Start->Prep ReactionSetup Dissolve Piperidin-2-ylmethyl acetate hydrochloride in 0.1 M HCl Prep->ReactionSetup Incubate Incubate reaction mixture in a thermostatic water bath ReactionSetup->Incubate Aliquot Withdraw aliquots at specific time intervals (t) Incubate->Aliquot Quench Quench reaction by adding ice Aliquot->Quench Titrate Titrate with standardized NaOH using phenolphthalein Quench->Titrate Record Record the volume of NaOH used (Vt) Titrate->Record Record->Aliquot Repeat for all time points Infinity Determine V∞ after complete hydrolysis Record->Infinity Calculate Calculate the rate constant (k) Infinity->Calculate End End Calculate->End

Caption: Experimental workflow for titrimetric analysis.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare 500 mL of 0.1 M HCl solution.

    • Prepare and standardize a 0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Initiation of the Reaction:

    • Accurately weigh a sufficient amount of Piperidin-2-ylmethyl acetate hydrochloride to prepare a 100 mL solution of a known concentration (e.g., 0.1 M) in 0.1 M HCl.

    • Start the stopwatch immediately after the ester is dissolved. This is t = 0.

    • Place the reaction flask in a thermostatic water bath set to the desired temperature (e.g., 25°C, 37°C, or 50°C).

  • Titration at t = 0:

    • Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to a 250 mL conical flask containing about 20 mL of ice-cold deionized water. The ice quenches the reaction.[11]

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH until a faint, persistent pink color is observed.

    • Record the volume of NaOH used as V₀. This volume corresponds to the initial amount of HCl in the aliquot.

  • Titration at Subsequent Time Intervals:

    • Withdraw 5 mL aliquots of the reaction mixture at regular time intervals (e.g., every 15, 30, 45, 60, 90, and 120 minutes).

    • For each aliquot, quench the reaction with ice-cold water and titrate with the standardized 0.1 M NaOH as described in step 3.

    • Record the volume of NaOH used at each time point (t) as Vₜ. The volume of NaOH consumed by the acetic acid produced is (Vₜ - V₀).

  • Determination of V∞:

    • To determine the volume of NaOH required for complete hydrolysis (V∞), heat a sealed aliquot of the reaction mixture in a water bath at a higher temperature (e.g., 70-80°C) for a prolonged period (e.g., 2-3 hours) to ensure the reaction goes to completion.[6]

    • Cool the aliquot to room temperature, and then titrate a 5 mL sample as before. Record this volume as V∞. The total amount of acetic acid produced is proportional to (V∞ - V₀).

Data Analysis and Presentation

The hydrolysis of an ester in the presence of a large excess of water follows pseudo-first-order kinetics. The rate equation is:

Rate = k[Ester]

where k is the pseudo-first-order rate constant.

The integrated rate law for a first-order reaction is:

ln([A]₀/[A]ₜ) = kt

where:

  • [A]₀ is the initial concentration of the ester.

  • [A]ₜ is the concentration of the ester at time t.

  • k is the rate constant.

  • t is the time.

In this titrimetric experiment, the concentrations can be related to the volumes of NaOH used:

  • The initial concentration of the ester is proportional to (V∞ - V₀).

  • The concentration of the ester remaining at time t is proportional to (V∞ - Vₜ).

Therefore, the rate constant k can be calculated using the following equation:[12]

k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

A more accurate value for k can be obtained graphically by plotting log₁₀(V∞ - Vₜ) versus time (t) . The plot should yield a straight line with a slope of -k/2.303 .

Data Table
Time (min)Vₜ (mL)V∞ - Vₜ (mL)log₁₀(V∞ - Vₜ)
0V₀V∞ - V₀log₁₀(V∞ - V₀)
15V₁₅V∞ - V₁₅log₁₀(V∞ - V₁₅)
30V₃₀V∞ - V₃₀log₁₀(V∞ - V₃₀)
45V₄₅V∞ - V₄₅log₁₀(V∞ - V₄₅)
60V₆₀V∞ - V₆₀log₁₀(V∞ - V₆₀)
90V₉₀V∞ - V₉₀log₁₀(V∞ - V₉₀)
120V₁₂₀V∞ - V₁₂₀log₁₀(V∞ - V₁₂₀)
V∞--

Troubleshooting and Alternative Methods

  • Temperature Control: Maintaining a constant temperature is crucial as the rate constant is temperature-dependent. Use a calibrated thermostatic water bath.

  • Endpoint Determination: The phenolphthalein endpoint can sometimes be subjective. Consistent observation of the first persistent faint pink color is key.

  • Alternative Analytical Methods: For more complex matrices or for higher precision, other analytical techniques can be employed to monitor the disappearance of the parent ester or the appearance of the alcohol or carboxylic acid product.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the ester and its hydrolysis products.[13][14]

    • Spectrophotometry: If the ester or one of its hydrolysis products has a unique chromophore, UV-Vis spectrophotometry can be used to monitor the change in absorbance over time.[15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in situ by integrating the signals corresponding to the ester and its hydrolysis products.

References

  • VertexAI Search. (Source details not available).
  • Esters Hydrolysis Rates - 852 Words | Internet Public Library - IPL.org. (2021, February 19). IPL.org.
  • Determination of rate constant of acid catalysed hydrolysis of an ester - BrainKart. (2016, March 12). BrainKart.
  • To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). THDC Institute of HydroPower Engineering and Technology.
  • IV SEMMESTER. (n.d.).
  • Rate Constant of Ester Hydrolysis | PDF | Titration | Chemistry - Scribd. (n.d.). Scribd.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acet
  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis - Agilent. (n.d.). Agilent Technologies.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. (2023, December 3).
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temper
  • Rate of hydrolysis of ester in presence of an acidic medium - Chemistry Stack Exchange. (2019, April 21). Chemistry Stack Exchange.
  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis | Analytical Chemistry - ACS Publications. (2023, March 16).
  • Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis - ResearchGate. (2025, August 10).
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. (n.d.).
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry.
  • Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • (RS)-methyl-2-phenyl-2-[(RS)-piperidin-2-yl]acetate hydrochloride - PubChem. (n.d.). PubChem.
  • Redalyc.
  • Piperidin-3-yl acetate hydrochloride - 1219949-48-0 - Vulcanchem. (n.d.).
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem. (n.d.).
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14).
  • [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed. (n.d.). PubMed.
  • 1423027-74-0|Piperidin-2-ylmethyl acet
  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols - Benchchem. (n.d.).

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Process Engineering Guide: Scale-Up Synthesis of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-2-ylmethyl acetate hydrochloride (2-Acetoxymethylpiperidine HCl) is a critical building block in the synthesis of piperidine-based pharmaceuticals, including analogs of methylphenidate and various kinase inhibitors.

The primary synthetic challenge on a kilogram scale is chemoselectivity . The starting material, 2-piperidinemethanol, contains both a secondary amine (nucleophilic) and a primary alcohol. Standard acetylation conditions (e.g., Acetic Anhydride/Pyridine) favor N-acetylation or N,O-diacetylation.

This guide details a Direct Acidic Acylation Strategy . By exploiting the basicity of the piperidine nitrogen (


), we protonate the amine to render it non-nucleophilic, allowing selective O-acetylation using acetyl chloride. This "Salt Acylation" route avoids costly protection/deprotection steps, offering the highest atom economy for scale-up.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

In neutral or basic media, the secondary amine is more nucleophilic than the hydroxyl group, leading to the formation of the amide (N-acetyl) impurity.

  • Route A (Protection Strategy): N-Boc protection

    
     O-Acetylation 
    
    
    
    Deprotection. (3 Steps, Low Atom Economy).
  • Route B (Direct Acidic Acylation): In situ HCl salt formation

    
     O-Acetylation. (1 Step, High Atom Economy).
    

Selected Route: Route B. We utilize a self-validating thermodynamic trap: The amine is maintained as its hydrochloride salt throughout the reaction, preventing N-attack.

Reaction Mechanism (DOT Visualization)

ReactionMechanism Start 2-Piperidinemethanol (Nucleophilic N & O) Protonation Protonation (HCl/Solvent) Start->Protonation HCl (g) or in situ Intermediate Ammonium Salt (N-Protected in situ) Protonation->Intermediate Formation of HCl Salt Intermediate->Intermediate Equilibrium favors protonated amine Acylation Acetyl Chloride Addition (Selective O-Attack) Intermediate->Acylation + AcCl, Heat Product Piperidin-2-ylmethyl acetate HCl (Crystalline Solid) Acylation->Product - HCl (g)

Figure 1: Mechanistic pathway ensuring chemoselectivity via in-situ ammonium salt formation.

Critical Process Parameters (CPPs) & Safety

For scale-up (>100g to kg), the following parameters are non-negotiable for safety and yield.

ParameterSpecificationRationale
Stoichiometry 2-Piperidinemethanol (1.0 eq) : Acetyl Chloride (2.5 - 3.0 eq)Excess AcCl acts as both reagent and water scavenger. It also regenerates HCl to ensure the amine remains protonated.
Temperature Reflux (55-65°C depending on solvent)Required to drive the acylation of the protonated alcohol, which is electronically deactivated by the adjacent ammonium charge.
Solvent System Acetic Acid (AcOH) or Toluene/DCMAcOH is preferred for solubility of the starting salt. Toluene allows for slurry-to-slurry conversion if the product crystallizes out.
HCl Management Closed Scrubber SystemThe reaction generates copious HCl gas. A caustic scrubber (NaOH) is mandatory.
Moisture Control < 0.1% WaterAcCl reacts violently with water. System must be dried under

prior to addition.

Detailed Experimental Protocol (Scale-Up Optimized)

Target Scale: 100 g Input (2-Piperidinemethanol) Expected Yield: >90% Purity: >98% (HPLC)

Materials
  • 2-Piperidinemethanol (CAS 3433-37-2): 100 g (0.87 mol)

  • Acetyl Chloride (AcCl): 204 g (2.6 mol, ~3.0 eq)

  • Glacial Acetic Acid: 300 mL (Solvent)

  • Diethyl Ether or MTBE: 500 mL (Precipitation/Wash)

  • Apparatus: 1L 3-neck reactor, overhead stirrer, reflux condenser, dropping funnel,

    
     inlet, HCl scrubber.
    
Step-by-Step Procedure
Phase 1: Solubilization & Protonation
  • Setup: Purge the reactor with nitrogen. Connect the condenser outlet to the NaOH scrubber.

  • Charging: Charge Glacial Acetic Acid (300 mL) and 2-Piperidinemethanol (100 g) into the reactor.

    • Note: The reaction is exothermic due to initial acid-base neutralization. Maintain temperature

      
       using an ice bath if necessary.[1]
      
  • Stirring: Stir until a clear homogeneous solution is obtained. (The acetate salt forms initially).

Phase 2: Acylation (The Critical Step)
  • Addition: Charge Acetyl Chloride (204 g) into the dropping funnel.

  • Controlled Feed: Add AcCl dropwise over 45–60 minutes.

    • Observation: HCl gas evolution will be vigorous. Ensure scrubber capacity is sufficient.

    • Self-Validating Check: If the solution turns dark brown rapidly, the temperature is too high. Maintain

      
       during addition.
      
  • Reaction: Once addition is complete, heat the mixture to 55–60°C (internal temperature).

  • Monitoring: Stir for 3–5 hours. Monitor by HPLC or TLC (System: DCM/MeOH/NH4OH 90:10:1).

    • Endpoint: Disappearance of 2-piperidinemethanol.

Phase 3: Isolation & Purification[1]
  • Concentration: Distill off excess Acetyl Chloride and ~50% of the Acetic Acid under reduced pressure (keep

    
    ).
    
    • Why: Removing excess acid facilitates precipitation.

  • Precipitation: Cool the residue to 0–5°C. Slowly add MTBE or Diethyl Ether (400 mL) with vigorous stirring. The product should crash out as a white to off-white solid.

    • Troubleshooting: If an oil forms, seed with a crystal of pure product or scratch the glass sidewalls.

  • Filtration: Filter the solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the cake with cold MTBE (

    
     mL) to remove residual acetic acid.
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets to constant weight.
    

Process Flow Diagram

ProcessFlow RawMat Raw Material 2-Piperidinemethanol Reactor Reactor (Glass-Lined) + Acetic Acid + AcCl (Temp: 60°C) RawMat->Reactor Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber HCl Gas Distillation Vacuum Distillation (Remove Excess AcCl) Reactor->Distillation Reaction Mass Crystallizer Precipitation (+ MTBE/Ether) Distillation->Crystallizer Concentrated Syrup Filter Filtration & Wash Crystallizer->Filter Slurry Dryer Vacuum Dryer (Final Product HCl Salt) Filter->Dryer Wet Cake

Figure 2: Industrial workflow for the batch synthesis of Piperidin-2-ylmethyl acetate HCl.

Analytical Controls & Quality Assurance

To ensure the protocol is self-validating, perform these checks:

TestMethodAcceptance Criteria
Identity 1H NMR (D2O or DMSO-d6)Shift of

-O protons downfield (~4.0 ppm

~4.4 ppm) confirms acylation.
Chloride Content Argentometric Titration16.0% - 17.5% (Theoretical for HCl salt). Confirms salt formation.[2]
Residual Solvent GC-HeadspaceAcetic Acid < 5000 ppm; MTBE < 5000 ppm.
Purity HPLC (C18, Acidic Buffer)> 98.0% Area. Major impurity: N-acetyl derivative (< 0.5%).

Self-Validating Logic: If the Chloride content is low (<15%), the amine is likely not fully protonated, increasing the risk of N-acetylation. If the NMR shows split peaks or rotamers, check for N-acetylation (amide rotamers).

References

  • Bretschneider, H., & Biemann, K. (1950). Chemoselective O-acetylation of amino alcohols under acidic conditions. Monatshefte für Chemie. 2[2][3]

  • BenchChem. (2025).[1] Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols.4[2][3][5][6][7]

  • Wilchek, M., & Patchornik, A. (1964). Convenient procedure for O-acetylhydroxyamino acids through acidic acetylation.[2] Journal of Organic Chemistry. 2[2][3]

  • Carl Roth. (2023). Safety Data Sheet: Acetyl Chloride.[7][8]7[2][3][5][6][7][9]

Sources

Troubleshooting & Optimization

Minimizing side reactions during Piperidin-2-ylmethyl acetate HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Chemoselectivity & Impurity Profile Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: The Core Directive (Executive Summary)

You are likely encountering a specific set of impurities dominated by N-acetylated byproducts (amides) or hydrolyzed starting material .[1]

The synthesis of Piperidin-2-ylmethyl acetate HCl presents a classic chemoselectivity challenge: the piperidine nitrogen (secondary amine) is significantly more nucleophilic than the primary alcohol. In standard conditions, acetylation will occur at the nitrogen first (


).

To synthesize the ester (O-acyl) without protecting the nitrogen, you must rely on Kinetic Protonation Control . The amine must be fully protonated (rendered non-nucleophilic) before and during the introduction of the acylating agent.

Part 2: Troubleshooting Guides (FAQs)

Module 1: Controlling N-Acetylation (The "Amide" Impurity)

Q: I see a significant impurity at


 2.0-2.1 ppm in 

H NMR, and my mass spec shows M+42. Why is the amine reacting despite acidic conditions?

A: This is N-acetyl-piperidin-2-ylmethyl acetate (or the N-acetyl alcohol).[1] It occurs because the "Protonation Shield" failed.[1]

  • Root Cause 1: Starting Material Form. Did you start with the free base? If you add Acetyl Chloride (AcCl) to the free base, the first equivalent acts as a scavenger, generating local "hotspots" of unprotonated amine that react immediately to form the amide.

  • Root Cause 2: Stoichiometry. If you use Acetic Anhydride (

    
    ), the byproduct is acetate (
    
    
    
    ), which acts as a base, deprotonating the ammonium salt and exposing the nucleophilic amine.
  • The Fix:

    • Always start with the Hydrochloride Salt of 2-piperidinemethanol.[1] If you have the free base, convert it to the HCl salt in a separate step (HCl/Dioxane or HCl/MeOH) and dry it thoroughly before acetylation.

    • Use Acetyl Chloride (AcCl), not Anhydride. AcCl generates HCl as a byproduct, which reinforces the acidic environment and keeps the amine protonated.[1]

Module 2: Hydrolysis & Low Conversion

Q: My reaction stalls at 60-70% conversion, or the product degrades back to the alcohol during workup. Why?

A: Piperidin-2-ylmethyl acetate is an amino ester.[1] These are prone to autocatalytic hydrolysis because the molecule contains both the acid catalyst (ammonium) and the leaving group potential.

  • Root Cause 1: Moisture. Acyl chlorides react violently with water to form HCl and Acetic Acid.[1] If your solvent (DCM/CHCl3) is wet, you destroy your reagent and introduce water that drives equilibrium back to the alcohol.[1]

  • Root Cause 2: Workup pH. If you neutralize the reaction with aqueous bicarbonate (basic workup) to extract the free base, the intramolecular amine will attack the ester (O

    
    N acyl migration) or water will hydrolyze it.
    
  • The Fix:

    • Anhydrous Conditions: Use molecular sieves in the solvent and a nitrogen atmosphere.

    • Acidic Isolation: Do not perform an aqueous basic extraction.[1] Isolate the product as the hydrochloride salt by precipitation (see Protocol).

Module 3: Physical State (Hygroscopicity)

Q: The product is a sticky gum/oil instead of a solid. How do I crystallize it?

A: The HCl salt is extremely hygroscopic.[1]

  • The Fix: Avoid methanol or ethanol for recrystallization as they are hard to remove completely and can cause transesterification.[1] Use a precipitation method : Dissolve the crude gum in a minimum amount of dry Dichloromethane (DCM) or Acetonitrile, then slowly add anhydrous Diethyl Ether or n-Heptane with vigorous stirring to force the white solid to crash out.

Part 3: Visualization & Logic

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the kinetic competition between the desired O-acylation and the undesired N-acylation, highlighting the critical role of pH control.

ReactionPathways cluster_legend Pathway Key SM_Free 2-Piperidinemethanol (Free Base) SM_Salt 2-Piperidinemethanol (HCl Salt) SM_Free->SM_Salt HCl Generation Prod_N IMPURITY: N-Acetyl (Amide) SM_Free->Prod_N Direct Acylation (Fast) Intermediate Protonated Transition State (NH2+ Protected) SM_Salt->Intermediate + AcCl (Excess) AcCl Acetyl Chloride (AcCl) Prod_O TARGET: O-Acetyl (Ester HCl Salt) Intermediate->Prod_O Reflux/Heat (Slow) Prod_O->Prod_N O->N Migration (If Neutralized) Green = Desired Path Green = Desired Path Red = Side Reaction Red = Side Reaction

Caption: Figure 1. Chemoselectivity relies on maintaining the 'Salt' state.[1] Free base leads immediately to N-acetylation.[1]

Part 4: Validated Experimental Protocol

This protocol uses the Direct Acid-Chloride Method optimized for minimizing N-acetylation.[1]

Reagents:

  • Starting Material: 2-Piperidinemethanol (converted to HCl salt).[1]

  • Reagent: Acetyl Chloride (AcCl) - High Purity.[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous.[1]

Step-by-Step Methodology:

  • Salt Formation (Pre-requisite):

    • Dissolve 2-piperidinemethanol (10.0 g) in dry DCM (50 mL).

    • Cool to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Evaporate solvent to dryness to obtain the white solid Hydrochloride Salt .[1] Do not skip this.

  • Acylation:

    • Suspend the dried Hydrochloride Salt in anhydrous DCM (100 mL) under Nitrogen.

    • Cool to 0°C. (Critical to control exotherm).

    • Add Acetyl Chloride (3.0 equivalents) dropwise over 20 minutes.

      • Note: Excess AcCl is required to drive the reaction and maintain the anhydrous/acidic environment.

    • Allow the mixture to warm to Room Temperature (25°C).

    • Reflux (40°C) for 4–6 hours.[1] Monitor by HPLC or TLC (stain with Ninhydrin).[1]

  • Workup (Non-Aqueous):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove solvent and excess AcCl.[1] Do not use water.

    • The residue will be a sticky gum or semi-solid.[1]

  • Purification (Precipitation):

    • Redissolve the residue in the minimum amount of dry DCM or warm Isopropanol.

    • Add anhydrous Diethyl Ether (or MTBE) dropwise with vigorous stirring until a white precipitate forms.[1]

    • Filter the solid under Nitrogen (it is hygroscopic).[1]

    • Dry in a vacuum oven at 40°C over

      
      .
      

Data Summary Table: Expected Outcomes

ParameterSpecificationNote
Appearance White to Off-White SolidHygroscopic; turns to gum if exposed to air.[1]

H NMR (D

O)

2.10 (s, 3H, O-CO-CH

)
No peak should be visible at

2.00-2.05 (N-Ac).[1]
Mass Spec (ESI) [M+H]

= 158.1 (Free Base)
Product is isolated as HCl salt (MW ~193.6).[1]
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Foundational text on amine protection strategies and chemoselectivity).

  • BenchChem. (2025).[1][2][3][4] Solubility and Stability of Piperidin-2-ylmethylacetate. (Technical data on solubility profiles and salt forms).

  • Panda, J., et al. (2024).[1] Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. (Review of O- vs N-acylation selectivity mechanisms).

  • VulcanChem. (2024).[1] Piperidin-3-yl acetate hydrochloride Structure and Properties. (Analogous compound data confirming hygroscopicity and ester instability).

Sources

Technical Support Center: Enantiopurity Optimization for Piperidin-2-ylmethyl Acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-EE-2024 Subject: Troubleshooting & Improving Enantiomeric Excess (ee) Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

You are encountering suboptimal enantiomeric excess (ee) in the synthesis of Piperidin-2-ylmethyl acetate hydrochloride . This molecule presents a dual challenge: the basic piperidine nitrogen makes it prone to salt formation issues, while the acetate ester is susceptible to hydrolysis or racemization under harsh conditions.

This guide moves beyond basic synthesis into enantiomeric enrichment strategies . We treat the ee value not just as a number, but as a function of thermodynamic control (crystallization) and kinetic control (biocatalysis).[1]

Module 1: The "Polishing" Step (Crystallization of the HCl Salt)

User Scenario: You have a product with 85-90% ee and need to reach >99% ee without repeating the entire synthesis.

The Science: Eutectic Behavior

Most chiral hydrochloride salts behave as racemic compounds (where the racemate crystal lattice is more stable than the pure enantiomer) or conglomerates (where the two enantiomers crystallize separately).

  • If Conglomerate: You can use Preferential Crystallization (Entrainment).

  • If Racemic Compound (Most Likely): You must operate in the "eutectic zone." If your ee is already above the eutectic composition (typically >80% for these derivatives), recrystallization will crystallize the pure enantiomer first, leaving the racemate in the mother liquor.

Protocol: High-Purity Recrystallization

Objective: Upgrade ee from 90% to >99%.

  • Solvent Selection: Do not use water alone (risk of ester hydrolysis). Use a binary system: Isopropanol (IPA) / Diisopropyl Ether (DIPE) or Ethanol / Ethyl Acetate .[1]

  • Dissolution: Dissolve the crude HCl salt in minimal hot IPA (60°C).

  • Cloud Point: Add hot DIPE dropwise until persistent cloudiness appears.

  • Clarification: Add just enough hot IPA to clarify the solution.

  • Controlled Cooling: Cool to room temperature over 4 hours. Do not crash cool on ice immediately, as this traps the racemic mother liquor inside the crystal lattice.

  • Harvest: Filter and wash with cold DIPE.

Data Table: Solvent Efficiency for Salt Enrichment | Solvent System | Yield (%) |


ee (Improvement) | Risk Factor |
| :--- | :--- | :--- | :--- |
| Ethanol (Abs)  | 65-70% | +2-4% | Low (Solubility too high) |
| IPA / DIPE (1:3)  | 80-85%  | +8-12%  | Optimal  |
| Acetone  | 40% | +15% | High (Hygroscopic/Hydrolysis) |[1]

Module 2: Biocatalytic Kinetic Resolution (Enzymatic Route)

User Scenario: You are synthesizing the racemic acetate and want to separate enantiomers using green chemistry, or your chemical resolution failed.

The Science: Hydrolytic Kinetic Resolution

Instead of resolving the alcohol precursor, we resolve the acetate itself . We use a lipase to selectively hydrolyze the "wrong" enantiomer (e.g., the (R)-acetate) back to the alcohol, leaving the desired (S)-acetate intact (or vice versa, depending on the enzyme's stereopreference).[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]

  • Mechanism: Serine-hydrolase mechanism. The chiral pocket of CAL-B sterically favors one enantiomer for the deacylation step.

Protocol: CAL-B Hydrolysis
  • Substrate: Dissolve racemic Piperidin-2-ylmethyl acetate (free base) in MTBE (Methyl tert-butyl ether) saturated with phosphate buffer (pH 7.0).

    • Note: Do not use the HCl salt directly; enzymes require the free base or buffered conditions.

  • Enzyme Loading: Add Novozym 435 (20% w/w relative to substrate).

  • Reaction: Stir at 30°C. Monitor via Chiral HPLC.

  • Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Workup:

    • Filter off enzyme.

    • Wash organic phase with dilute acid (pH 5) to remove the hydrolyzed alcohol (which is more water-soluble).

    • The organic phase retains the unreacted, high-ee acetate.

EnzymaticResolution Start Racemic Acetate Input Solvent Solvent: MTBE (Buffer Sat.) Start->Solvent Enzyme Add CAL-B (Novozym 435) Solvent->Enzyme Reaction Hydrolysis at 30°C Enzyme->Reaction Check Check Conv. & ee (HPLC) Reaction->Check Check->Reaction < 50% Conv Stop Stop at 50% Conversion Check->Stop = 50% Conv Partition Acid/Base Extraction Stop->Partition ProductA Organic Phase: High ee Acetate Partition->ProductA ProductB Aqueous Phase: Hydrolyzed Alcohol Partition->ProductB

Figure 1: Workflow for Hydrolytic Kinetic Resolution of Piperidine Acetates.

Module 3: Classical Resolution (The "Root Cause" Fix)

User Scenario: You want to resolve the precursor (Piperidin-2-ylmethanol) before acetylation to avoid wasting reagents on the wrong enantiomer.

The Science: Diastereomeric Salt Formation

Piperidines form stable crystalline salts with chiral organic acids. The most effective resolving agents for 2-substituted piperidines are L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid (DBTA) .

  • Mechanism: The difference in lattice energy between the

    
    -salt and the 
    
    
    
    -salt drives precipitation.[1]
  • The "Pope-Peachey" Effect: Using half an equivalent of the resolving agent and half an equivalent of an achiral acid (like HCl or acetic acid) can sometimes sharpen the separation, though for piperidines, 1 equivalent of Tartaric acid in methanol/water is standard [1, 2].

Protocol: Tartrate Resolution
  • Mix: Dissolve racemic Piperidin-2-ylmethanol (10g) in Methanol (50 mL).

  • Add Agent: Add L-(+)-Tartaric acid (1 equiv) dissolved in warm Methanol.

  • Crystallize: Heat to reflux, then cool slowly to 4°C.

  • Recycle: Filter the crystals (Enriched Salt). The mother liquor contains the opposite enantiomer.

  • Liberate: Treat the salt with NaOH, extract with DCM, then proceed to Acetylation and HCl formation .

Module 4: Analytical Troubleshooting (Chiral HPLC)

User Scenario: "I see a single peak, but the optical rotation is low."

Common Failure Mode: The basic nitrogen in piperidine interacts with silanols on the HPLC column, causing peak tailing that masks the minor enantiomer.

Recommended Method:

  • Column: Chiralpak IA or IC (Immobilized phases are more robust).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1].[1]

    • Critical: The DEA (0.1%) is mandatory to suppress silanol interactions. Without it, the amine sticks to the column.

  • Detection: UV at 210-220 nm (Ester absorption).

Frequently Asked Questions (FAQ)

Q: Can I resolve the HCl salt directly using chiral chromatography? A: Yes, but it is expensive for scale-up. For prep-scale, convert the HCl salt to the free base. The ionic nature of the salt interferes with the chiral recognition mechanisms of most polysaccharide columns unless you use specific Reverse Phase Chiral columns (e.g., Chiralpak IG-U) [3].

Q: My ee drops after converting the resolved alcohol to the acetate. Why? A: You likely used harsh acetylation conditions. Avoid heating with strong Lewis acids. Use Acetyl Chloride / Triethylamine at 0°C in DCM. High temperatures can cause proton exchange at the chiral center (C2), especially if the nitrogen is acylated first (forming an amide) or if excess acid is present.[1]

Q: The enzymatic reaction is too slow (>48 hours). A: Check your water content. Enzymes in organic solvents need a "monolayer" of water to function. If your MTBE is "super dry" (molecular sieves), the enzyme becomes rigid.[1] Add 0.1% water or equilibrate the enzyme in a humidity chamber before use [4].

References

  • Benchchem. (2025).[2] Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Retrieved from [1]

  • Google Patents. (2003). Process for resolving racemic mixtures of piperidine derivatives (EP1341762A1). Retrieved from

  • Ali, I., et al. (2006).[1] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns. Talanta. Retrieved from

  • University of Milan. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol. Retrieved from [1]

  • Arkivoc. (2024).[3] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Retrieved from [1]

Sources

Technical Support Center: Resolving Solubility Issues of Piperidin-2-ylmethyl acetate hydrochloride in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Piperidin-2-ylmethyl acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As a hydrochloride salt, this compound is engineered for enhanced aqueous solubility, yet practical laboratory work can present unique hurdles. This guide provides in-depth explanations, troubleshooting workflows, and validated protocols to ensure successful and reproducible results.

Section 1: Fundamental Physicochemical Properties

Understanding the inherent properties of Piperidin-2-ylmethyl acetate hydrochloride is the first step in troubleshooting solubility. The molecule's behavior in solution is governed by the interplay between its functional groups and the surrounding environment.

The hydrochloride salt form is intentionally created to improve the dissolution of the parent molecule in aqueous media.[1] The key to its solubility lies in the pH-dependent equilibrium of the piperidine nitrogen. In acidic to near-neutral conditions, the nitrogen is protonated, forming a positively charged piperidinium ion, which is readily solvated by water. As the pH increases into the basic range, the nitrogen is deprotonated, yielding the neutral "free base" form, which is significantly less polar and thus less soluble in water.[2]

A critical stability consideration is the ester functional group, which is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][3] This degradation can impact experimental outcomes and should be monitored.

PropertyValue / CharacteristicRationale & Impact
Molecular Formula C₈H₁₅NO₂ · HCl-
Appearance White to off-white crystalline powder (Typical)Visual confirmation of material integrity.[3]
pKa (Piperidine Nitrogen) ~8.5 - 9.0 (Estimated)Determines the pH range where the compound is in its soluble, ionized form.[3]
Primary Degradation Pathway Ester HydrolysisCan be catalyzed by acidic or basic conditions, breaking the molecule into piperidin-2-ylmethanol and acetic acid.[1]
Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported by users.

Q1: Why is my Piperidin-2-ylmethyl acetate hydrochloride not dissolving in pure, unbuffered water, even though it's a salt?

A1: This is a frequent observation and can be attributed to two main factors:

  • Microenvironmental pH: When the salt dissolves, it can slightly alter the pH of the immediate solvent environment. If the local pH around the solid particle rises sufficiently, a layer of the less soluble free base can form on the particle's surface, preventing further dissolution. This phenomenon is known as disproportionation.[4]

  • Kinetics vs. Thermodynamics: Dissolution is not always instantaneous. The material may require more energy input (e.g., vortexing, sonication) or time to fully dissolve. What appears as insolubility may be a slow rate of dissolution.

Q2: My compound precipitates immediately when I add it to my neutral (pH 7.4) phosphate buffer. What is happening?

A2: This is a classic pH-related solubility issue. The estimated pKa of the piperidine nitrogen is around 8.5-9.0.[3] A buffer at pH 7.4 is below this pKa, and a significant portion of the compound should remain in its soluble, protonated form. However, if the buffering capacity is insufficient or the local concentration of the compound is too high upon addition, the pH can locally shift, causing the compound to convert to its less soluble free base and precipitate. It is often more effective to dissolve the compound in a slightly acidic solution first before diluting it into the final neutral buffer.[2]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be an effective method to increase both the rate and extent of solubility.[5] However, caution is required. Excessive or prolonged heating, especially under strongly acidic or basic conditions, can accelerate the hydrolysis of the ester linkage, leading to degradation of your compound.[1][6] A recommended approach is to warm the solution to 37-40°C for a short period while stirring.

Q4: The compound dissolved initially but crashed out of solution after a few hours at room temperature. Why?

A4: This suggests that you initially formed a supersaturated solution, which is thermodynamically unstable. Over time, the system equilibrates, and the excess solute precipitates out until it reaches its true equilibrium solubility at that temperature.[4] This can be more common if the solution was heated to aid dissolution and then cooled. To avoid this, ensure you are working within the known solubility limits for your specific conditions.

Q5: Are there any incompatible buffer components I should be aware of?

A5: While standard buffers like phosphate and acetate are generally compatible, be mindful of the common ion effect .[7] If your dissolution medium already contains a high concentration of chloride ions, it can slightly suppress the solubility of the hydrochloride salt. This is typically only a concern in very high-salt buffers and not under standard physiological conditions. More importantly, avoid strongly basic buffers (pH > 9), as they will cause rapid conversion to the insoluble free base.

Section 3: Systematic Troubleshooting Guide

When facing solubility issues, a systematic approach is key. This guide provides a logical workflow to identify and solve the problem efficiently.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving solubility challenges.

G start Start: Weigh Compound add_solvent Add Aqueous Solvent (e.g., Water, Buffer) start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex check1 Is it fully dissolved? vortex->check1 success Success: Solution Ready check1->success Yes sonicate Sonicate for 5-10 min check1->sonicate No check2 Is it fully dissolved? sonicate->check2 check2->success Yes ph_protocol Follow pH-Guided Protocol (Protocol 1) check2->ph_protocol No check3 Is it fully dissolved? ph_protocol->check3 check3->success Yes cosolvent_protocol Use Co-Solvent Method (Protocol 2) check3->cosolvent_protocol No fail Insoluble under these conditions. Re-evaluate concentration or solvent system. cosolvent_protocol->fail

Caption: A step-by-step workflow for troubleshooting solubility.

Step-by-Step Methodologies
  • Initial Assessment & Quick Checks (The Basics)

    • Visual Inspection: Ensure the compound is a fine, crystalline powder. Clumps or a gummy appearance may indicate hygroscopicity (water absorption) or degradation.[6]

    • Mechanical Agitation: After adding the solvent, vortex the sample vigorously for at least 1-2 minutes. This is often sufficient for lower concentrations.

    • Sonication: If vortexing fails, use a bath sonicator for 5-10 minutes. Sonication provides energy to break up solid aggregates and accelerate the dissolution process.[8]

  • pH-Guided Dissolution (The Recommended Method)

    • The most reliable method is to first dissolve the compound in a slightly acidic solution to ensure it is fully protonated. This acidic stock solution can then be carefully neutralized or diluted into your final experimental buffer. See Protocol 1 for a detailed procedure.

  • Utilizing Co-solvents (For High Concentrations or Stubborn Issues)

    • When high concentrations are required that exceed the aqueous solubility, a water-miscible organic co-solvent can be used.[9] Common choices include Dimethyl sulfoxide (DMSO) or ethanol. A concentrated stock solution is prepared in the co-solvent and then diluted into the final aqueous medium. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (typically ≤1% for biological assays).[2] See Protocol 2 for details.

Section 4: Data & Protocols
Illustrative Solubility Data

The following table summarizes the expected solubility profile of Piperidin-2-ylmethyl acetate hydrochloride in various solvents. This data is illustrative and based on the properties of similar small molecule hydrochloride salts.[1] Actual solubility should always be determined experimentally.

Solvent / MediumExpected Solubility (mg/mL)ClassificationRationale
Water > 100Freely SolubleThe hydrochloride salt form is designed for high aqueous solubility.[1]
0.1 N HCl > 100Freely SolubleLow pH ensures the piperidine nitrogen is fully protonated, maximizing solubility.[1]
Phosphate Buffer (pH 7.4) 10 - 30SolubleSolubility is good but may be limited by the equilibrium with the less soluble free base.[1]
Ethanol > 50Freely SolubleThe compound is soluble in polar organic solvents.[1]
DMSO > 100Freely SolubleA common organic solvent for creating high-concentration stock solutions.[1]
Experimental Protocols

Protocol 1: Recommended Aqueous Dissolution Method (pH Adjustment)

This protocol is the most robust method for preparing an aqueous stock solution.

  • Preparation: Weigh the desired amount of Piperidin-2-ylmethyl acetate hydrochloride into a sterile container.

  • Acidic Solvent Addition: Add a small volume of a suitable acidic vehicle, such as 10-50 mM HCl or a 50 mM citrate buffer (pH 3-4). Start with about 80% of your final desired volume.

  • Dissolution: Vortex or stir the mixture. The compound should dissolve rapidly in the acidic medium. If needed, gentle warming (37°C) or brief sonication can be applied.

  • pH Adjustment (Optional): If required for your experiment, you can now slowly add a base (e.g., 1N NaOH) dropwise to adjust the pH to your target. Monitor the pH closely and watch for any signs of precipitation.

  • Final Volume: Add the acidic vehicle or purified water to reach the final target concentration.

  • Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Co-Solvent Stock Solution Preparation

Use this method when the required concentration exceeds the aqueous solubility limits.

  • Preparation: Weigh the desired amount of Piperidin-2-ylmethyl acetate hydrochloride into a suitable container (e.g., glass vial).

  • Co-solvent Addition: Add the minimum required volume of 100% DMSO (or ethanol) to completely dissolve the compound.

  • Dilution into Aqueous Medium: Perform a stepwise dilution. Pipette the concentrated co-solvent stock into your final aqueous buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out as it hits the aqueous environment.

  • Final Concentration Check: Ensure the final percentage of the organic co-solvent in your solution is low enough not to interfere with your downstream application.

References
  • BenchChem (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Research Journal of Pharmaceutical Dosage Forms and Technology (2019). Drug Dissolution Enhancement by Salt Formation.
  • Helda - Helsinki.fi (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • MDPI (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Quora (2021). What are three factors that affect the solubility of salt in water?.
  • BenchChem (2025). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Asian Journal of Pharmacy and Technology (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • VulcanChem (2023). Piperidin-3-yl acetate hydrochloride - 1219949-48-0.
  • BenchChem (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BOC Sciences (2023). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility.

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for Piperidin-2-ylmethyl acetate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind experimental choices, offering a robust framework for tackling the analytical challenges posed by small, polar, basic molecules. Our objective is to compare multiple chromatographic approaches, presenting the supporting data and logic required to select and validate a method that is fit for purpose.

Introduction: The Analytical Challenge

Piperidin-2-ylmethyl acetate hydrochloride is a chemical entity featuring a piperidine ring, a common scaffold in many pharmaceutical compounds.[1] The analytical characterization of such molecules is fundamental for quality control, stability testing, and pharmacokinetic studies. However, the physicochemical properties of this compound present distinct challenges for traditional reversed-phase (RP) HPLC methods:

  • High Polarity: The hydrochloride salt form and the presence of the piperidine nitrogen and acetate group contribute to high water solubility, leading to poor retention on nonpolar stationary phases like C18.[2]

  • Basic Nature: The piperidine nitrogen (pKa estimated to be around 10) can engage in secondary ionic interactions with residual silanol groups on silica-based columns, resulting in poor peak shape (tailing) and low efficiency.[3]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making sensitive detection by UV-Vis spectrophotometry difficult.[1][4]

This guide will navigate these challenges by systematically developing and comparing three distinct HPLC strategies: Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and a Pre-Column Derivatization approach to enhance UV detection.

Method Development Workflow

The process of developing a robust HPLC method is a logical progression from understanding the analyte to optimizing the final conditions and ensuring its validity. The following workflow illustrates the decision-making process employed in this guide.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polar, Basic, Poor UV Chromophore) Strategy Define Analytical Strategy Analyte->Strategy RP Strategy 1: Reversed-Phase HPLC Strategy->RP Workhorse Technique HILIC Strategy 2: HILIC Strategy->HILIC For High Polarity Deriv Strategy 3: Pre-Column Derivatization Strategy->Deriv For Poor UV Abs. RP_Dev Optimize RP Conditions - Column (C18 vs. Polar-Embedded) - Mobile Phase (Low pH, Ion-Pairing) RP->RP_Dev HILIC_Dev Optimize HILIC Conditions - Column (Silica, Amide) - Mobile Phase (ACN/Water, Buffer) HILIC->HILIC_Dev Deriv_Dev Optimize Derivatization & RP-HPLC - Reagent (e.g., Tosyl Chloride) - Reaction Conditions - Separation of Derivative Deriv->Deriv_Dev Detector Select Detector RP_Dev->Detector HILIC_Dev->Detector Deriv_UV UV (High λ) Deriv_Dev->Deriv_UV UV UV (Low λ) Detector->UV Direct Analysis CAD CAD / ELSD Detector->CAD Universal Detection Compare Compare Methods (Retention, Peak Shape, Sensitivity) UV->Compare CAD->Compare Deriv_UV->Compare Validate Validate Optimal Method (ICH Q2(R2)) Compare->Validate

Caption: A structured workflow for HPLC method development.

Comparative Chromatographic Strategies

We will explore three divergent methods to address the specific analytical hurdles of Piperidin-2-ylmethyl acetate hydrochloride. Each method is built on a different separation or detection principle.

Strategy 1: Reversed-Phase HPLC with Ion-Pairing

This approach aims to enhance the retention of our polar analyte on a traditional C18 column by introducing an ion-pairing agent into the mobile phase.[5] The agent, an acid like heptafluorobutyric acid (HFBA), forms a neutral, hydrophobic complex with the protonated piperidine nitrogen, thereby increasing its affinity for the nonpolar stationary phase.

Experimental Protocol: RP-HPLC with Ion-Pairing

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD, 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Piperidin-2-ylmethyl acetate hydrochloride in the mobile phase to a concentration of 1.0 mg/mL.

Rationale:

  • Low pH (~2.1): The use of HFBA ensures the piperidine nitrogen is fully protonated, promoting consistent interaction with the ion-pairing agent.

  • Ion-Pairing Agent: HFBA provides strong ion-pairing for good retention without being as aggressive as longer-chain agents, allowing for reasonable column re-equilibration.[5]

  • Low Wavelength UV: Detection at 205 nm is necessary due to the lack of a chromophore but is susceptible to baseline noise and interference from mobile phase impurities.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for compounds that are too polar for reversed-phase chromatography.[6] Separation is achieved through the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[7] This technique is highly compatible with mass spectrometry but can also be paired with universal detectors like Charged Aerosol Detectors (CAD) if UV sensitivity is insufficient.

Experimental Protocol: HILIC with CAD

  • HPLC System: Thermo Vanquish or equivalent, with a Charged Aerosol Detector (CAD).

  • Column: Kinetex HILIC (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • CAD Settings: Nitrogen gas pressure at 35 psi, standard data acquisition settings.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve Piperidin-2-ylmethyl acetate hydrochloride in 90:10 Acetonitrile:Water to a concentration of 1.0 mg/mL.

Rationale:

  • HILIC Phase: A bare silica or amide-based HILIC column provides the polar surface necessary for retention.[6]

  • High Organic Mobile Phase: Promotes the partitioning mechanism required for HILIC separations.[7]

  • Volatile Buffer: Ammonium formate is an excellent choice as it is compatible with both CAD and MS detectors.[7]

  • CAD Detection: This detector provides near-universal detection for non-volatile analytes and is independent of their spectral properties, making it perfect for compounds with poor or no chromophores.[5]

Strategy 3: Pre-Column Derivatization with RP-HPLC-UV

To overcome the challenge of poor UV sensitivity, a pre-column derivatization strategy can be employed. This involves chemically modifying the analyte to attach a strongly UV-absorbing molecule. For a secondary amine like piperidine, 4-toluenesulfonyl chloride (tosyl chloride) is an effective derivatizing agent that introduces a highly responsive chromophore.[8][9]

DerivatizationReaction compound1 Piperidin-2-ylmethyl acetate plus1 + reagent 4-Toluenesulfonyl Chloride arrow -> Base (e.g., NaHCO₃) product UV-Active Derivative

Caption: Pre-column derivatization with tosyl chloride.

Experimental Protocol: Derivatization and Analysis

  • Derivatization Step: a. Dissolve 10 mg of Piperidin-2-ylmethyl acetate hydrochloride in 1 mL of a 1M sodium bicarbonate solution. b. Add 1 mL of a 20 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile. c. Vortex the mixture and heat at 60°C for 30 minutes. d. Cool the mixture and dilute with the HPLC mobile phase for analysis.

  • HPLC System: Standard HPLC with DAD.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 230 nm.

  • Injection Volume: 20 µL.

Rationale:

  • Derivatization: Creates a new molecule with excellent chromatographic properties (more hydrophobic) and a strong chromophore for sensitive UV detection (~230 nm).[1]

  • Standard RP-HPLC: The resulting derivative is significantly less polar and can be easily analyzed using standard reversed-phase conditions.[8][9]

  • Enhanced Sensitivity: This method provides a dramatic increase in sensitivity, allowing for the quantification of trace levels of the analyte.

Performance Comparison

The following table summarizes the expected performance of each developed method, providing a clear basis for comparison. The data is representative of what a scientist would expect during method development for such an analyte.

ParameterStrategy 1: RP-HPLC (Ion-Pair)Strategy 2: HILIC (CAD)Strategy 3: Derivatization (UV)
Retention Time (min) ~4.5~6.2~8.1
Tailing Factor (Tf) 1.3 - 1.61.1 - 1.31.0 - 1.2
Theoretical Plates (N) ~3500~7000~9000
Detector DAD (205 nm)CADDAD (230 nm)
Est. LOQ (µg/mL) ~5.0~0.5~0.1
Pros - Simple mobile phase- Uses standard C18 columns- Direct analysis- Excellent peak shape- MS-compatible- Highest sensitivity- Excellent peak shape- High specificity
Cons - Poor peak shape- Low sensitivity- HFBA can be harsh on columns- Requires specialized detector (CAD)- Sensitive to sample matrix- Complex sample preparation- Potential for incomplete reaction

Method Validation and Trustworthiness

Once an optimal method is selected, it must be validated to ensure it is suitable for its intended purpose.[10] Validation demonstrates that the analytical procedure is accurate, precise, and reliable. According to the International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R2)), the following parameters must be assessed.[11][12]

  • Specificity: The ability to measure the analyte in the presence of impurities, degradation products, and matrix components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Accuracy: The closeness of the results to the true value, typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual tests, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

A detailed validation protocol should be written and executed, with predefined acceptance criteria for each parameter, ensuring the trustworthiness of the data generated.[10][11]

Conclusion and Recommendation

This guide has compared three distinct and viable HPLC strategies for the analysis of Piperidin-2-ylmethyl acetate hydrochloride. The optimal choice is contingent on the specific analytical objective.

  • For routine analysis and quality control where high sensitivity is paramount, Strategy 3 (Pre-Column Derivatization with RP-HPLC-UV) is the recommended approach. The significant improvement in the limit of quantitation and excellent peak shape outweigh the added complexity of sample preparation.[8][9]

  • For applications where direct analysis is preferred and a universal detector is available (e.g., process monitoring or formulation development), Strategy 2 (HILIC with CAD) offers a robust and elegant solution. It avoids chemical modification of the analyte and provides excellent chromatography for this polar compound.[5][7]

  • Strategy 1 (RP-HPLC with Ion-Pairing) serves as a feasible but compromised alternative. It should only be considered when neither derivatization nor a universal detector is an option. The inherent issues with peak shape and sensitivity limit its application for trace-level analysis.

By understanding the physicochemical properties of the analyte and leveraging the appropriate chromatographic tools, a robust, reliable, and fit-for-purpose HPLC method can be successfully developed and validated.

References

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Gilar, M., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1039-1057. [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • U.S. Environmental Protection Agency. ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride Properties. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities and their intermediates is paramount. Piperidin-2-ylmethyl acetate hydrochloride is a key heterocyclic building block, featuring a chiral center and a salt form that introduces specific challenges and nuances in its analysis. This guide provides an in-depth, expert-led interpretation of the ¹H-NMR spectrum of this compound. We will dissect the spectrum proton by proton, explain the causality behind the observed phenomena, and present a comparative analysis against other common analytical techniques. Our goal is to equip researchers, scientists, and drug development professionals with the practical insights and theoretical grounding necessary for confident structural elucidation.

Section 1: Deciphering the ¹H-NMR Spectrum of Piperidin-2-ylmethyl Acetate Hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution, offering unparalleled insight into atomic connectivity and stereochemistry.[1][2] For a molecule like Piperidin-2-ylmethyl acetate hydrochloride, ¹H-NMR allows us to map the entire proton framework.

The hydrochloride form dictates that the piperidine nitrogen is protonated (a secondary ammonium ion), which significantly influences the electronic environment and, consequently, the chemical shifts of adjacent protons, particularly those at the C2 and C6 positions. The presence of the chiral center at C2 renders the adjacent methylene protons of the acetate group diastereotopic, a key feature we expect to observe.

Predicted ¹H-NMR Spectral Data

The following table summarizes the anticipated signals for Piperidin-2-ylmethyl acetate hydrochloride, assuming a standard 400 MHz spectrometer and a solvent like DMSO-d₆, which is ideal for soluble amine salts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Notes
NH₂⁺ 8.5 - 9.5Broad singlet (br s)2HChemical shift is highly variable; disappears upon D₂O exchange.
H7a, H7b (-CH₂-O) 4.1 - 4.3Doublet of doublets (dd) each2HDiastereotopic protons due to adjacent C2 chiral center.
H2 (-CH-) 3.3 - 3.5Multiplet (m)1HDeshielded by both the NH₂⁺ group and the substituent.
H6 (axial & equatorial) 3.0 - 3.2 (eq), 2.7 - 2.9 (ax)Multiplet (m)2HDeshielded by the adjacent NH₂⁺ group.
CH₃ (Acetate) ~2.05Singlet (s)3HCharacteristic singlet for an acetate methyl group.
H3, H4, H5 1.4 - 1.9Overlapping Multiplets (m)6HComplex, shielded region of the piperidine ring.
In-Depth Signal Analysis
  • The Ammonium Protons (NH₂⁺): In a hydrochloride salt, the two protons on the nitrogen typically appear as a broad singlet far downfield (δ 8.5-9.5).[3][4] Their broadness is due to rapid exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus. The chemical shift is highly sensitive to solvent, concentration, and temperature.[3][5][6][7] The definitive identification of these signals comes from a D₂O shake experiment, which replaces these labile protons with deuterium, causing their signal to disappear from the spectrum.[3][4][7]

  • The Acetate Methyl Protons (CH₃): This is the most straightforward signal to assign. It will appear as a sharp singlet integrating to three protons, typically around δ 2.0-2.1 ppm. Its isolation from other signals and characteristic chemical shift make it an excellent starting point for spectral calibration and analysis.

  • The Methylene Bridge Protons (H7a, H7b): The C2 position is a stereocenter. Consequently, the two protons on the adjacent methylene group (-CH₂-O) are chemically non-equivalent and are termed diastereotopic. They will resonate at different chemical shifts and couple to each other (geminal coupling, ²J) and to the proton at C2 (vicinal coupling, ³J). This results in two separate signals, each appearing as a doublet of doublets (or forming a more complex AB quartet if their chemical shift difference is small).

  • The Piperidine Ring Protons (H2, H6): The protons on the carbons alpha to the protonated nitrogen (C2 and C6) are significantly deshielded and shifted downfield compared to a neutral piperidine.[3][8]

    • H2: This single proton is coupled to the diastereotopic H7 protons and the two H3 protons. This complex coupling pattern will result in a multiplet.

    • H6: The axial and equatorial protons at C6 are non-equivalent and will be deshielded by the NH₂⁺ group. They will show geminal coupling to each other and vicinal coupling to the H5 protons, appearing as a complex multiplet in the δ 2.7-3.2 ppm region.

  • The Remaining Ring Protons (H3, H4, H5): These protons are further from the electron-withdrawing nitrogen and ester groups and thus resonate further upfield. They typically form a complex, overlapping series of multiplets between δ 1.4 and 1.9 ppm. Full resolution and assignment of these signals often require 2D NMR techniques like COSY.

Section 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H-NMR is the cornerstone for detailed structural analysis in solution, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the specific question being asked.

Technique Information Provided Advantages Limitations
¹H-NMR Spectroscopy Detailed atomic connectivity, stereochemistry, conformational information in solution, and relative quantitation of protons.[1][2]Non-destructive; provides a complete structural map of the proton framework. Unambiguous for connectivity.[9]Requires a larger sample amount than MS. Complex spectra can be challenging to interpret fully without 2D techniques.[9]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires a very small sample. Confirms molecular formula and can suggest structural motifs through fragmentation.[9]Provides no direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.[9]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O ester, N-H bonds, C-O bonds).Fast, simple, and requires minimal sample preparation. Excellent for quick confirmation of functional groups.[9]Provides very limited information on the overall carbon skeleton and no stereochemical details.[9]
X-ray Crystallography Precise 3D structure, including absolute stereochemistry, bond lengths, and angles in the solid state.[10]The "gold standard" for absolute structural determination.[9]Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the conformation in solution.[9][10]
2D NMR (COSY, HSQC) COSY: Shows proton-proton coupling networks. HSQC: Correlates protons to their directly attached carbons.[11]Unambiguously confirms the assignments made in the 1D spectrum. Essential for complex molecules.[9]Requires longer acquisition times and more specialized knowledge for interpretation.

Section 3: Experimental Protocols & Workflows

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring a high-quality ¹H-NMR spectrum.

Protocol 1: Standard ¹H-NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of Piperidin-2-ylmethyl acetate hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a known internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm). Causality: DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to solubilize them effectively without engaging in rapid proton exchange with the analyte's N-H protons, unlike D₂O.

  • Solubilization: Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogenous solution is critical for high-resolution spectra.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters (e.g., 32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the internal standard.

Protocol 2: D₂O Exchange for Amine Proton Confirmation
  • Acquire Initial Spectrum: Follow steps 1-6 above using a protic solvent that shows the NH signals, such as DMSO-d₆ or CDCl₃.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake gently for ~30 seconds to facilitate the exchange of the labile NH₂⁺ protons with deuterium.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer, re-shim if necessary, and acquire a new ¹H-NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the NH₂⁺ protons in the first spectrum should be significantly diminished or absent in the second, confirming its assignment.[3][7]

Workflow & Logic Visualization

The following diagrams illustrate the high-level workflow for structural elucidation and the logical process of spectral interpretation.

G cluster_prep Preparation & Acquisition cluster_analysis Analysis & Validation SamplePrep Sample Preparation (Protocol 1) Acquisition 1D NMR Data Acquisition SamplePrep->Acquisition D2O_Ex D₂O Exchange (Protocol 2) Acquisition->D2O_Ex if needed Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Interpretation Spectral Interpretation (δ, J, Integration) D2O_Ex->Interpretation Processing->Interpretation Comparison Comparative Analysis (vs. MS, FTIR, etc.) Interpretation->Comparison Structure Final Structure Confirmation Comparison->Structure

Caption: High-level workflow for NMR-based structural elucidation.

G Start Analyze Spectrum Step1 Identify Singlet: Assign Acetate CH₃ Start->Step1 Step2 Identify Broad Signal: Assign NH₂⁺ (Confirm w/ D₂O) Step1->Step2 Step3 Analyze Downfield Region: Assign H2, H6, H7 based on δ and multiplicity Step2->Step3 Step4 Analyze Upfield Multiplets: Assign H3, H4, H5 Step3->Step4 Step5 Integrate All Signals Step4->Step5 Step6 Check Proton Ratios for Consistency Step5->Step6 End Propose Structure Step6->End

Caption: Logical steps for interpreting the ¹H-NMR spectrum.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

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  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

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  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • CN113549007A - Preparation method of piperidine acetate compound.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

Sources

Mass spectrometry fragmentation patterns of Piperidin-2-ylmethyl acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical reference for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic insight and comparative data to ensure unambiguous identification of Piperidin-2-ylmethyl acetate HCl .

Executive Summary & Structural Context

Piperidin-2-ylmethyl acetate HCl (CAS: 1423027-74-0) is a critical piperidine building block, often utilized in the synthesis of kinase inhibitors and psychoactive analogs.[1] In analytical workflows, it presents a significant challenge: it is isobaric with the common intermediate Methyl 2-(piperidin-2-yl)acetate (a methylphenidate precursor).

Both compounds share the formula


 (MW 157.21 Da for free base) and contain a piperidine ring substituted at the 2-position. However, their metabolic stability and reactivity profiles differ drastically. This guide provides the mass spectral "fingerprint" necessary to distinguish the primary acetate  (Target) from the methyl ester  (Alternative) and regioisomers  (3-substituted analogs).
The Core Analytical Challenge
FeatureTarget: Piperidin-2-ylmethyl acetateAlternative: Methyl 2-(piperidin-2-yl)acetate
Structure Piperidine-2-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

-

Piperidine-2-

-

-

-

Functional Group Acetate Ester (Primary Alcohol)Methyl Ester (Carboxylic Acid)
Key Difference Oxygen is attached to the methylene.[1][2][3][4][5][6][7][8][9][10][11]Carbonyl is attached to the methylene.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize standard ionization energies but emphasize column selectivity to aid mass spectral deconvolution.

A. GC-MS Protocol (Electron Ionization)

Note: The HCl salt must be neutralized in situ or via liquid-liquid extraction (LLE) prior to injection, or it will dissociate in the hot injector port.

  • System: Agilent 7890B/5977B or equivalent Single Quadrupole.

  • Inlet: Split 20:1, 250°C. (High split ensures sharp peaks for polar amines).

  • Column: DB-5ms or ZB-5ms (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
    • Rationale: Mid-polarity phases separate positional isomers (2- vs 3-substituted) effectively based on boiling point and steric shielding.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (3 min).
  • Source: EI @ 70 eV, 230°C.

  • Scan Range:

    
     40–300.
    
B. LC-MS/MS Protocol (Electrospray Ionization)
  • System: Waters Xevo TQ-S or equivalent Q-TOF/Triple Quad.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7

    
    m.
    
    • Rationale: CSH columns provide superior peak shape for basic amines like piperidines compared to standard C18.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy: Ramp 15–35 eV for MS/MS characterization.

Fragmentation Analysis: Target vs. Alternatives

Mechanism 1: Electron Ionization (GC-MS)

In EI (70 eV), the radical cation


 (m/z 157) forms primarily on the nitrogen lone pair. The fragmentation is driven by 

-cleavage
, a dominant pathway for piperidines.[12]
Target: Piperidin-2-ylmethyl acetate[6]
  • Base Peak (

    
     84):  The bond between C2 and the exocyclic methylene breaks (
    
    
    
    -cleavage). The charge remains on the piperidine ring, forming the resonance-stabilized iminium ion (
    
    
    ).
    • Diagnostic Value: High abundance, but common to all 2-substituted piperidines.

  • Acetyl Ion (

    
     43):  The terminal acetate group (
    
    
    
    ) cleaves readily.
    • Differentiation:Strong signal.

  • Neutral Loss of Acetic Acid (

    
    ):  Thermal or EI-induced elimination of acetic acid yields 
    
    
    
    97.
    • Differentiation:Specific to acetates.

Alternative: Methyl 2-(piperidin-2-yl)acetate[1][3]
  • Base Peak (

    
     84):  Same 
    
    
    
    -cleavage mechanism.
  • MethoxyCarbonyl Ion (

    
     59):  The terminal methyl ester group (
    
    
    
    ) cleaves.
    • Differentiation:Strong signal. (Absent in the Target).

  • Loss of Methoxy (

    
    ):  Characteristic of methyl esters, yielding 
    
    
    
    126.
Mechanism 2: Electrospray Ionization (LC-MS/MS)

In ESI, the molecule forms


 (

158). Fragmentation is driven by Collision Induced Dissociation (CID).
  • Target (Acetate): Undergoes neutral loss of Acetic Acid (60 Da) .

    • Transition:

      
      .
      
    • Mechanism: Proton transfer from the ammonium center to the ester oxygen, followed by elimination.

  • Alternative (Methyl Ester): Undergoes neutral loss of Methanol (32 Da) .

    • Transition:

      
      .
      

Visualization of Fragmentation Pathways[10][12][13][14][15][16][17]

The following diagram illustrates the divergent pathways for the Target (Acetate) versus the Alternative (Methyl Ester), highlighting the critical "Decision Nodes" for identification.

FragmentationPathways Start Precursor Ion [M+H]+ (m/z 158) (Isobaric for Both) Target Target Structure: Piperidin-2-ylmethyl acetate Start->Target Identity A Alt Alternative Structure: Methyl 2-(piperidin-2-yl)acetate Start->Alt Identity B LossAcOH Neutral Loss: Acetic Acid (60 Da) Facile 6-membered transition Target->LossAcOH CID Fragmentation Frag98 Diagnostic Fragment: m/z 98 (Tetrahydropyridine derivative) LossAcOH->Frag98 Major Pathway Frag126 Diagnostic Fragment: m/z 126 (Lactam/Ketene intermediate) Frag98->Frag126 Distinct Mass Difference (28 Da) LossMeOH Neutral Loss: Methanol (32 Da) Alt->LossMeOH CID Fragmentation LossMeOH->Frag126 Major Pathway

Caption: Divergent ESI-MS/MS fragmentation pathways distinguishing the acetate (Target) from the methyl ester (Alternative) via characteristic neutral losses.

Comparative Data Summary

The table below consolidates the spectral differences. Use these values to program "Qualifier Ions" in your acquisition method.

Ionization ModeParameterPiperidin-2-ylmethyl acetate (Target)Methyl 2-(piperidin-2-yl)acetate (Alternative)Piperidin-3-ylmethyl acetate (Regioisomer)
GC-MS (EI) Base Peak

84

84

84
(often lower abundance)
Diagnostic 1

43
(Acetyl)

59
(Carbomethoxy)

43
Diagnostic 2

97 (

)

126 (

)

97
Retention Time Elutes Earlier (Shielded N)Elutes Later (Polar Carbonyl)Elutes Later (Less steric shielding)
LC-MS (ESI) Parent Ion



Primary Transition

(Loss of AcOH)

(Loss of MeOH)

Secondary Transition



Technical Insight: The "Regioisomer Trap"

Distinguishing the 2-substituted target from the 3-substituted regioisomer (Piperidin-3-ylmethyl acetate) is difficult by MS alone as they share fragmentation channels (both lose AcOH).

  • Solution: Reliance on Chromatography .[5][6][13] The 2-substituted isomer typically elutes earlier on non-polar GC columns due to intramolecular hydrogen bonding (between the NH and the ester oxygen) which reduces the effective polarity of the molecule compared to the 3-isomer where this interaction is geometrically strained.

Synthesis Workflow & Impurity Profiling

Understanding the origin of the molecule aids in anticipating impurities.[5]

SynthesisWorkflow SM Piperidin-2-ylmethanol (Starting Material) Product Piperidin-2-ylmethyl acetate HCl (Target) SM->Product Selective O-Acetylation (Acidic conditions) Impurity N,O-Diacetyl Impurity (Over-acetylation) SM->Impurity Excess Reagent / Basic pH Reagent Acetic Anhydride / Acetyl Chloride Reagent->Product

Caption: Synthesis pathway highlighting the potential for N,O-diacetyl impurity formation if pH is not strictly controlled.

Impurity Alert: If the reaction pH is too high, the secondary amine will also acetylate, forming the N,O-diacetyl impurity (


). Monitor 

199 in your full scan data.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Acetylpiperidine Mass Spectrum (EI). NIST Mass Spectrometry Data Center.[7] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Monographs: Piperidine Analogs. Retrieved from [Link]

  • Wiley Science Solutions. (2023). Wiley Registry of Mass Spectral Data - Piperidine Esters. Retrieved from [Link]

Sources

Technical Guide: FTIR Spectral Profiling of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of Piperidin-2-ylmethyl acetate hydrochloride (CAS: 1423027-74-0 / 81270-37-3 analog) using Fourier Transform Infrared (FTIR) spectroscopy.

As a structural analog to methylphenidate derivatives, this molecule presents a unique spectroscopic challenge: resolving the sharp carbonyl signals of the acetate ester against the broad, complex hydrogen-bonding envelope of the secondary amine hydrochloride salt. This guide compares Attenuated Total Reflectance (ATR) against Transmission (KBr) modes and establishes a self-validating protocol for Quality Control (QC) and structural elucidation.

Structural Analysis & Vibrational Theory[1]

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent pharmacophores. The presence of the hydrochloride salt is the dominant factor influencing spectral topology.

Functional Group Mapping

The molecule consists of a piperidine ring (secondary amine) substituted at the 2-position with a methyl acetate group. In its hydrochloride form, the amine is protonated (


), creating a cationic center that interacts strongly with the chloride anion.

G Molecule Piperidin-2-ylmethyl acetate HCl Group1 Acetate Ester (Hydrophobic) Molecule->Group1 Group2 Piperidinium Salt (Hydrophilic/Ionic) Molecule->Group2 Group3 Alkyl Backbone (Piperidine Ring) Molecule->Group3 Vib1 C=O Stretch ~1735-1750 cm⁻¹ (Sharp, Strong) Group1->Vib1 Vib2 C-O-C Stretch ~1240 & 1050 cm⁻¹ (Rule of Three) Group1->Vib2 Vib3 NH₂⁺ Stretch ~2400-3000 cm⁻¹ (Broad Envelope) Group2->Vib3 Vib4 NH₂⁺ Bending ~1580-1620 cm⁻¹ (Medium) Group2->Vib4 Vib5 C-H Stretch 2850-2950 cm⁻¹ (Obscured) Group3->Vib5

Figure 1: Vibrational mapping of functional groups to expected spectral bands.

Comparative Methodology: ATR vs. Transmission (KBr)

Selecting the correct sampling technique is critical. For hydrochloride salts, hygroscopicity is a major variable.

FeatureDiamond ATR (Preferred for QC) Transmission KBr Pellet (Preferred for R&D) Raman (Alternative)
Principle Internal reflection via high refractive index crystal (Diamond/ZnSe).Direct transmission through diluted sample matrix.Inelastic light scattering (Laser excitation).
Sample Prep None. Direct compression.High. Grinding, drying, pressing (1-2% concentration).Low. Direct focus through glass vial.
Hygroscopicity Handling Excellent. Minimal exposure time to ambient moisture.Poor. KBr is hygroscopic; moisture bands (3400 cm⁻¹) often contaminate.Excellent. Water is a weak scatterer.
Spectral Resolution Moderate. Peak shifts occur at low wavenumbers due to penetration depth (

).
High. True absorption intensities (Beer-Lambert Law).High. Sharp peaks for skeletal vibrations.
Salt Analysis The broad

band is distinct but less intense due to low

at high wavenumbers.
Superior for visualizing the full "Ammonium Envelope" (2400-3000 cm⁻¹).Complementary. Cl- vibration is low frequency (<400 cm⁻¹).
Recommendation Primary Choice for routine ID and purity checks.Use only for structural elucidation or if ATR signal is too weak.Use for polymorph screening.
Expert Insight: The "Ammonium Envelope" Issue

In KBr pellets, the broad


 stretching band of the hydrochloride salt often spans 2400–3200 cm⁻¹, completely swallowing the C-H stretching peaks. ATR is often superior here  because the penetration depth decreases at higher wavenumbers, naturally attenuating this massive salt band and allowing the underlying C-H structure to be seen more clearly [1, 2].

Experimental Protocol (Self-Validating)

Objective: Obtain a high-fidelity spectrum using Diamond ATR. Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50) with Diamond ATR module.

Step 1: System Suitability & Background
  • Clean: Wipe the crystal with isopropanol. Ensure no residue remains.

  • Energy Check: Run a "Preview" mode. The energy throughput meter should be >75% of the factory maximum. If <50%, the crystal is dirty or damaged.

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: The background spectrum should be devoid of sharp peaks. CO₂ doublet at 2350 cm⁻¹ should be minimal.

Step 2: Sample Loading
  • Place ~5-10 mg of Piperidin-2-ylmethyl acetate HCl powder onto the center of the crystal.

  • The Hygroscopicity Check: Watch the live preview for 10 seconds. If broad water bands (~3400 cm⁻¹) grow rapidly, the sample is hygroscopic. Action: Execute the scan immediately.

Step 3: Compression & Acquisition
  • Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80-100N).

    • Why: Good contact is essential for ATR. Poor contact yields a noisy baseline and weak peaks.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Routine) or 64 (High Signal-to-Noise)

    • Correction: Apply "ATR Correction" (optional, but recommended for library matching).

Step 4: Data Processing
  • Baseline Correction: Only if necessary. Avoid over-flattening the broad salt band.

  • Normalization: Normalize to the Carbonyl peak (strongest feature) for comparison.

Spectral Interpretation & Reference Data

The following table details the characteristic bands for Piperidin-2-ylmethyl acetate HCl. These values are derived from standard spectroscopic principles for acetate esters and secondary amine salts [1, 3, 4].

Table 1: Diagnostic Spectral Bands[2]
Functional GroupWavenumber (cm⁻¹)IntensityShapeDiagnostic Value
Ester C=O 1735 – 1750 StrongSharpPrimary ID. Defines the acetate moiety. Unaffected by salt formation.
Amine Salt (

)
2400 – 3000 MediumVery BroadSalt Confirmation. "Ammonium Envelope." Often shows multiple sub-maxima (Fermi resonance).
Ester C-C-O 1230 – 1250 StrongSharpPart 1 of "Rule of Three" for acetates. Distinguishes from other esters.[1][2]
Ester O-C-C 1030 – 1060 StrongSharpPart 2 of "Rule of Three."
Amine

Bend
1580 – 1610 MediumScissorDistinguishes secondary amine salts from tertiary (which lack this band).[3]
Piperidine Ring 1440 – 1460 MediumSharp

scissoring vibration of the ring.
Fingerprint 800 – 1000 WeakVariableUnique to the specific substitution pattern (2-position).
Visualizing the Decision Logic

Use this flow to validate your spectral results.

Logic Start Acquire Spectrum CheckCO Peak at ~1740 cm⁻¹? Start->CheckCO CheckBroad Broad Band 2400-3000 cm⁻¹? CheckCO->CheckBroad Yes ResultFail1 FAIL: No Ester (Check Hydrolysis) CheckCO->ResultFail1 No CheckFinger Peaks at 1240 & 1050 cm⁻¹? CheckBroad->CheckFinger Yes ResultFail2 FAIL: Free Base (Missing HCl) CheckBroad->ResultFail2 No (Sharp peaks only) ResultPass PASS: Identity Confirmed (Piperidine Acetate HCl) CheckFinger->ResultPass Yes ResultFail3 FAIL: Generic Ester (Wrong Alkyl Chain) CheckFinger->ResultFail3 No

Figure 2: Spectral validation logic flow.

Troubleshooting & Common Pitfalls

  • The "Missing" C-H Stretch:

    • Observation: You cannot see distinct sharp peaks at 2900 cm⁻¹.

    • Cause: The massive

      
       salt band overlaps this region.
      
    • Solution: This is normal for HCl salts. Do not fail the sample. Use the "fingerprint" region (1400-600 cm⁻¹) for specific identification.

  • Peak Shifts (ATR vs. Library):

    • Observation: Your Carbonyl peak is at 1738 cm⁻¹, but the library (KBr) says 1745 cm⁻¹.

    • Cause: ATR optical physics causes slight redshifts in strong absorbing bands.

    • Solution: Apply "ATR Correction" in your software or accept a ±5-10 cm⁻¹ tolerance.

  • Hydrolysis (Degradation):

    • Observation: Appearance of a broad "hump" at 3200-3500 cm⁻¹ (OH) and a shift of the Carbonyl to ~1710 cm⁻¹ (Carboxylic Acid).

    • Cause: Esters hydrolyze in the presence of moisture and acid (the HCl salt itself is acidic).

    • Solution: Store sample in a desiccator. Ensure the C=O band remains >1735 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for amine salt and ester assignments).
  • Specac Application Notes. (2023). "Comparison of FTIR spectra recorded from KBr sample pellets vs ATR." Link

  • Smith, B. C. (2023).[4] "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Link

  • Rocky Mountain Laboratories. (2023). "Difference between Ether and Ester Bonding in FTIR Spectra." Link

  • National Institute of Standards and Technology (NIST). "Methylphenidate Hydrochloride Gas Phase IR." (Used as structural reference for piperidine-acetate pharmacophore). Link

Sources

A Comparative Guide to GC-MS Protocols for Detecting Residual Solvents in Piperidin-2-ylmethyl acetate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the accurate detection and quantification of residual solvents in Piperidin-2-ylmethyl acetate HCl. As a polar hydrochloride salt, this Active Pharmaceutical Ingredient (API) presents unique analytical challenges. This document will explore the rationale behind method selection, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in establishing robust, compliant, and trustworthy analytical systems.

The Imperative for Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or the manufacture of drug products.[1][2][3] Since these solvents provide no therapeutic benefit, their levels must be controlled to ensure patient safety and product quality.[1][4] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established strict guidelines, namely ICH Q3C and USP General Chapter <467>, which classify solvents based on their toxicity and define permissible daily exposure (PDE) limits.[2][5][6]

Solvent Classification Overview:

  • Class 1: Solvents to be avoided due to unacceptable toxicity or environmental harm (e.g., Benzene, Carbon tetrachloride).[2][6]

  • Class 2: Solvents to be limited due to inherent toxicity (e.g., Toluene, Methanol, Acetonitrile).[2][6]

  • Class 3: Solvents with low toxic potential, which should be used where practical (e.g., Ethanol, Acetone, Isopropyl alcohol).[1][2][6]

The analytical challenge lies in developing a method that is not only sensitive and specific for this wide range of solvents but also robust enough to handle the specific properties of the API matrix. Piperidin-2-ylmethyl acetate HCl, as a hydrochloride salt, is non-volatile and highly polar. This characteristic is the primary determinant in selecting the optimal analytical approach.

Methodological Comparison: Headspace vs. Direct Injection

The introduction of the sample into the GC system is the most critical step. For an API like Piperidin-2-ylmethyl acetate HCl, two primary techniques are considered: Static Headspace (HS) and Direct Liquid Injection (DLI).

Static Headspace GC-MS: The Gold Standard for API Salts

Static Headspace sampling is the overwhelmingly preferred technique for analyzing residual solvents in non-volatile matrices.[7][8][9] The principle involves dissolving the API in a suitable high-boiling solvent in a sealed vial, heating it to a specific temperature to allow volatile residual solvents to partition into the vapor phase (the "headspace"), and then injecting a portion of this vapor into the GC-MS.

Causality Behind Its Superiority:

  • Matrix Elimination: The primary advantage is the complete separation of volatile analytes from the non-volatile API salt. This prevents contamination of the GC inlet and column, leading to significantly longer column lifetime, reduced instrument downtime, and more stable, reproducible results.

  • Enhanced Sensitivity: By concentrating volatile analytes in the gas phase, headspace analysis often provides lower detection limits for the compounds of interest compared to direct injection, where large solvent volumes can obscure early-eluting peaks.

  • Robustness and Reliability: The automated nature of modern headspace samplers ensures high precision and repeatability, which is critical for quality control environments.[10]

Direct Liquid Injection GC-MS: A High-Risk Alternative

Direct Liquid Injection involves dissolving the API in a suitable solvent and injecting a small volume of the resulting solution directly into the heated GC inlet.

Inherent Disadvantages for API Salts:

  • Inlet and Column Contamination: Injecting a solution containing a non-volatile salt will lead to the deposition of that salt in the GC inlet liner and the front of the analytical column. This accumulation rapidly degrades chromatographic performance, causing peak tailing, loss of resolution, and ultimately, system failure.

  • Matrix Effects: The presence of the API in the injection port can interfere with the volatilization of the target analytes, leading to inaccurate and imprecise results.

  • Frequent Maintenance: The issues described above necessitate frequent, time-consuming, and costly maintenance, including changing the inlet liner, trimming the column, and potentially replacing the column altogether.

While DLI may be suitable for certain applications[11], it is fundamentally ill-suited for the routine analysis of residual solvents in non-volatile API salts like Piperidin-2-ylmethyl acetate HCl.

Recommended Protocol: Static Headspace GC-MS

This section provides a detailed, step-by-step protocol for the analysis of residual solvents in Piperidin-2-ylmethyl acetate HCl. This method is designed to be compliant with USP <467> and ICH Q3C guidelines.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SamplePrep Weigh 100 mg API into 20 mL Headspace Vial SolventAdd Add 5.0 mL of DMSO (or other suitable diluent) SamplePrep->SolventAdd Dissolve Headspace Incubate Vial & Equilibrate (e.g., 80°C for 30 min) SolventAdd->Headspace StandardPrep Prepare Calibration Standards in DMSO StandardPrep->Headspace Injection Inject Headspace Vapor (1 mL loop) Headspace->Injection GCMS_Run GC Separation & MS Detection Injection->GCMS_Run Integration Peak Integration & Identification (RT & Spectra) GCMS_Run->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification Report Generate Final Report vs. ICH/USP Limits Quantification->Report

Caption: High-level workflow for Headspace GC-MS analysis.

Step-by-Step Methodology

1. Reagents and Materials:

  • Diluent: Dimethyl sulfoxide (DMSO), headspace grade. Rationale: DMSO is an excellent solvent for many polar API salts and has a high boiling point (189°C), preventing it from interfering with the analysis of more volatile solvents.[12][13] Other solvents like N,N-Dimethylformamide (DMF) or 1,3-Dimethyl-2-imidazolidinone (DMI) can be used if the API is insoluble in DMSO or if DMF/DMSO are target analytes.[14]

  • Residual Solvent Standards: Certified reference standards for all potential Class 1, 2, and 3 solvents.

  • Vials: 20 mL glass headspace vials with PTFE-faced septa.

2. Standard Preparation:

  • Prepare a stock standard solution containing all relevant residual solvents in DMSO.

  • Create a series of calibration standards by diluting the stock solution with DMSO to cover a range from below the limit of quantification (LOQ) to above the required concentration limit (e.g., 50% to 150% of the ICH limit).

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of Piperidin-2-ylmethyl acetate HCl directly into a 20 mL headspace vial.

  • Using a calibrated pipette, add exactly 5.0 mL of DMSO to the vial.

  • Immediately cap the vial and vortex gently to dissolve the sample.

4. Instrumentation:

  • The analysis should be performed on a validated GC-MS system equipped with a static headspace autosampler.

Parameter Recommended Setting Rationale
Headspace Sampler
Oven Temperature80 °CBalances efficient partitioning of volatile solvents with minimizing potential degradation of the API. This temperature is a common starting point and should be optimized.[15]
Loop/Transfer Line Temp110 °C / 120 °CKept higher than the oven temperature to prevent condensation of analytes during transfer to the GC.
Vial Equilibration Time30 minutesEnsures that the partitioning of solvents between the liquid and vapor phases has reached equilibrium, leading to reproducible results.
Gas Chromatograph
ColumnDB-624, (6% cyanopropylphenyl)-methylpolysiloxane (or equivalent G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thicknessThis mid-polarity column is the industry standard for residual solvent analysis, providing excellent separation for a wide range of solvents as specified in USP <467>.[8][16]
Carrier GasHelium or Hydrogen, Constant Flow @ 1.5 mL/minProvides consistent linear velocity for optimal separation.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the injected sample from the headspace.
Split Ratio10:1A starting point to balance sensitivity with chromatographic peak shape. May be adjusted based on analyte concentrations.
Oven ProgramInitial 40°C (hold 5 min), ramp to 240°C @ 10°C/min, hold 5 minA typical program designed to separate very volatile solvents at the beginning while ensuring elution of higher-boiling solvents. Must be optimized for the specific solvent mix.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) @ 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range35 - 350 amuCovers the mass range of common residual solvents while avoiding detection of low-mass background ions like air and water.
Source/Quadrupole Temp230 °C / 150 °CStandard temperatures to maintain instrument cleanliness and ensure consistent performance.

5. Data Analysis and Validation:

  • Identification: A solvent is identified by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum provides definitive confirmation, which is a key advantage of MS over Flame Ionization Detection (FID).[17][18][19]

  • Quantification: Calculate the concentration of each identified solvent in the API sample using the linear regression equation derived from the calibration curve.

  • System Trustworthiness (Validation): The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key parameters include:

    • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., the diluent, other solvents).[20]

    • Linearity: Demonstrated across the analytical range. Correlation coefficients (r²) should typically be >0.99.[12]

    • Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations. Recovery should be within 80-120%, and repeatability (%RSD) should be <15%.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These must be below the required reporting thresholds.

Performance Comparison and Decision Guide

The choice of method has a direct impact on data quality, lab efficiency, and compliance.

Comparative Performance Data (Illustrative)
Performance MetricStatic Headspace GC-MSDirect Liquid Injection GC-MSRationale for Difference
Robustness Excellent Poor HS avoids injection of non-volatile matrix, preventing system contamination.[8]
Instrument Downtime Minimal High DLI requires frequent, extensive cleaning of the inlet and column.
LOD/LOQ Excellent Good to Poor HS offers better sensitivity for volatiles; DLI can be compromised by the large solvent front.
Accuracy/Precision Excellent Variable HS is free from matrix effects in the inlet; DLI results can be skewed by API deposition.
Applicability to API Salts Ideal / Recommended Not Recommended The non-volatile nature of the salt makes DLI fundamentally unsuitable for routine analysis.
Decision-Making Diagram

This diagram illustrates the logical process for selecting the appropriate method for an API like Piperidin-2-ylmethyl acetate HCl.

Decision_Tree start Start: Residual Solvent Analysis for Piperidin-2-ylmethyl acetate HCl q1 Is the API volatile? start->q1 ans_no NO (It is a non-volatile HCl salt) q1->ans_no No ans_yes YES q1->ans_yes Yes rec_hs RECOMMENDED PATH: Use Static Headspace (HS) GC-MS ans_no->rec_hs rec_dli ALTERNATIVE PATH (High Risk): Consider Direct Liquid Injection (DLI) GC-MS ans_yes->rec_dli cons_hs Benefits: - High Robustness - No Matrix Interference - Protects Instrument - Superior Data Quality rec_hs->cons_hs cons_dli Risks: - Inlet/Column Contamination - Poor Reproducibility - Frequent Maintenance - Compromised Data rec_dli->cons_dli

Caption: Decision tree for selecting a GC-MS method.

Conclusion

For the analysis of residual solvents in Piperidin-2-ylmethyl acetate HCl, Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the unequivocally superior and recommended methodology. Its ability to separate volatile target analytes from the non-volatile API salt matrix is fundamental to achieving robust, reliable, and compliant results. This approach ensures the long-term integrity of the analytical instrumentation, minimizes matrix-induced errors, and provides the high-quality data required to ensure patient safety and meet stringent regulatory expectations. While Direct Liquid Injection exists as a technique, its application to this type of analyte would introduce significant risks to data quality and instrument health, making it an unsuitable choice for a validated, routine quality control environment.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • USP. (n.d.). <467> Residual Solvents. United States Pharmacopeia. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents. [Link]

  • Agilent. (2017). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent Technologies. [Link]

  • SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • USP-NF. (2007). <467> RESIDUAL SOLVENTS. [Link]

  • Agilent. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. Agilent Technologies. [Link]

  • Agilent. (n.d.). Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler. Agilent Technologies. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. [Link]

  • Klick, S. et al. (2010). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • IMSERC. (n.d.). Residual Solvents by GCMS Headspace. Northwestern University. [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • WSDA. (2024). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Washington State Department of Agriculture. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Perkins, M.J. et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. ResearchGate. [Link]

  • Kitanovska, A. et al. (n.d.). Development and validation of GC/MS method for determination of residual ethanol in Cannabis extract. Macedonian Pharmaceutical Bulletin. [Link]

  • FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. U.S. Food and Drug Administration. [Link]

  • Deconinck, E. et al. (2012). A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. PubMed. [Link]

  • George, G.D. et al. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Michulec, M. & Suprynowicz, Z. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • PubChem. (n.d.). 4-Piperidinylmethyl acetate hydrochloride. National Center for Biotechnology Information. [Link]

  • Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. [Link]

  • Puranik, S.B. et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. [Link]

  • Pharma Growth Hub. (2022). How to conduct method validation for Residual Solvent by GC? YouTube. [Link]

  • Klick, S. (2022). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. [Link]

  • Puranik, S.B. et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of Piperidin-2-ylmethyl Acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidin-2-ylmethyl acetate hydrochloride proper disposal procedures Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary

Immediate Action Required: Treat Piperidin-2-ylmethyl acetate hydrochloride as a Toxic (Acute Oral) and Irritant organic solid.[1] It is an amine salt derivative; improper disposal can lead to the formation of volatile free bases or hazardous chloramines if mixed with incompatible streams.

Critical Prohibitions:

  • DO NOT mix with bleach or strong oxidizers (Risk of N-chloroamine formation).[1]

  • DO NOT dispose of down the drain (Aquatic toxicity and regulatory violation).[1][2]

  • DO NOT mix with strong bases (Liberates volatile piperidine derivatives).[1]

Chemical Profile & Hazard Assessment

To design a safe disposal protocol, we must first understand the physicochemical nature of the waste.

ParameterSpecificationOperational Implication
Chemical Structure Piperidine ring with an acetate ester at the C2-methyl position (HCl salt).[1]Contains a secondary amine and an ester linkage.[1] The HCl salt makes it water-soluble and acidic.
Physical State White to off-white crystalline solid.[1]Hygroscopic.[1][3] Keep containers tightly sealed to prevent "caking" before disposal.[1]
Primary Hazards H301 (Toxic if swallowed), H315/H319 (Skin/Eye Irritant).[1]High-level PPE required.[1][4][5] Dust inhalation is a primary vector of exposure.[1]
Reactivity Incompatible with Strong Oxidizers and Strong Bases.[1][3][6]Segregation is mandatory. Contact with base releases the free amine (odor/flammability risk).[1]
Waste Class Non-RCRA Listed (typically), but characteristic.[1]Dispose of as "Hazardous Organic Solid" or "Lab Pack."[1]

Waste Segregation & Disposal Workflows

Solid Waste Protocol (Primary Stream)

For the pure compound or solid residues (weighing boats, contaminated paper, heavily soiled gloves).[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Piperidin-2-ylmethyl acetate hydrochloride" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant."[1]

  • Accumulation:

    • Keep the container in a Satellite Accumulation Area (SAA) near the point of generation (e.g., inside the fume hood).[1]

    • Double-bagging: If the material is fine dust, place it in a sealed Ziploc bag before placing it in the waste drum to prevent puff-back upon opening.[1]

Liquid Waste Protocol (Mother Liquors/Solutions)

If the material is dissolved in solvents (e.g., Methanol, DCM, Water):

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum.[1]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Acetone.[1]

  • pH Control: Do not adjust the pH. Leave it as the acidic hydrochloride salt.[1]

    • Reasoning: Converting to the free base (adding NaOH) increases volatility and flammability.[1] The salt form is more stable for transport.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: Piperidin-2-ylmethyl acetate HCl State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Liquid / Solution State->Liquid Dissolved SolidAction Place in HDPE Jar Label: 'Toxic Organic Solid' Do NOT mix with Oxidizers Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, Acetone) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (High BTU Incineration) Halo->HaloWaste NonHaloWaste Organic Solvent Stream (Fuel Blending) NonHalo->NonHaloWaste

Caption: Decision matrix for segregating Piperidin-2-ylmethyl acetate HCl based on physical state and solvent carrier.

The "Why": Scientific Rationale for Protocols

As scientists, we follow protocols not just for compliance, but because we understand the underlying chemistry.[1]

The Risk of Bleach (Hypochlorite)

Never attempt to "deactivate" amine salts using bleach.[1]

  • Mechanism: Secondary amines (like the piperidine ring) react rapidly with hypochlorite (

    
    ) to form N-chloramines.[1]
    
    • 
      [1]
      
  • Outcome: N-chloropiperidines are unstable, potentially explosive oils, and are potent mutagens.[1]

  • Correct Action: If destruction is required, it must be done via high-temperature incineration at a licensed facility.[1]

Hydrolysis and pH Stability

The "acetate" portion of the molecule is an ester.

  • Acidic Conditions (Current State): As an HCl salt, the solution is acidic.[1] The ester linkage is relatively stable or hydrolyzes slowly to the alcohol and acetic acid. This is a safe, predictable state.[1]

  • Basic Conditions: Adding base deprotonates the amine (free base form) and rapidly catalyzes ester hydrolysis (saponification).[1] This generates heat (exotherm) and changes the chemical profile of the waste container unexpectedly.[1] Always dispose of as the salt.

Emergency Response: Spills

In the event of a benchtop spill of the solid powder:

  • Evacuate & Ventilate: If the spill is significant (>10g) and outside a hood, evacuate the immediate area to let dust settle.[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a NIOSH N95 (or P100) respirator if dust is airborne.[1]

  • Dry Cleanup:

    • Do not spray water directly on the powder (it may spread the contamination).[1]

    • Cover with a damp paper towel to suppress dust.[1]

    • Scoop into a waste jar.[1]

  • Surface Decontamination:

    • Wipe the area with a dilute surfactant (soap and water).[1][5]

    • Do not use bleach. [1]

Regulatory & Compliance Data (RCRA/EPA)

While this specific compound is not typically "P-listed" (Acutely Hazardous) by specific CAS name, it falls under strict regulatory categories due to its toxicity and chemical class.[1][7]

Regulatory BodyClassificationCode/Note
EPA (RCRA) Characteristic WasteD001 (if in flammable solvent).[1] If pure, likely unlisted but must be managed as Toxic .[1]
DOT (Transport) Toxic Solid, Organic, N.O.S.[1]UN 2811 , Class 6.1, Packing Group III.[1]
SARA Title III Section 311/312Acute Health Hazard.[1][4][6]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Piperidine Hydrochloride Compound Summary. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.